3-Methylbenzene-1-sulfonyl isocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-N-(oxomethylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-7-3-2-4-8(5-7)13(11,12)9-6-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPHEJYDQNWSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-methylbenzene-1-sulfonyl isocyanate CAS number 194543-40-3
Topic: 3-Methylbenzene-1-sulfonyl Isocyanate (CAS 194543-40-3): Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and HSE Officers.
Executive Summary: The Regiochemical Tuner
This compound (CAS 194543-40-3), often referred to as m-toluenesulfonyl isocyanate, represents a specialized electrophilic building block in the medicinal chemist’s arsenal. While its para-isomer (PTSI) is ubiquitous as a moisture scavenger and general reagent, the meta-isomer offers a distinct steric and electronic profile for Structure-Activity Relationship (SAR) exploration.
This guide moves beyond basic catalog data to explore the application logic of this molecule. It serves as a critical intermediate for installing the sulfonylurea pharmacophore—a moiety central to antidiabetics (e.g., glibenclamide analogs) and herbicides—while allowing researchers to probe the metabolic and binding consequences of meta-substitution on the aromatic ring.
Chemical Identity & Physical Properties[1][2][3][4][5]
Unlike standard alkyl isocyanates, the sulfonyl group attached to the nitrogen dramatically enhances the electrophilicity of the isocyanate carbon.
| Property | Data | Note |
| CAS Number | 194543-40-3 | Distinct from p-isomer (4083-64-1) |
| IUPAC Name | This compound | Also: m-Tosyl isocyanate |
| Molecular Formula | C₈H₇NO₃S | |
| Molecular Weight | 197.21 g/mol | |
| Physical State | Colorless to pale yellow liquid | |
| Boiling Point | ~275°C (Predicted) / ~144°C at 13 hPa | High boiling point requires vacuum distillation for purification. |
| Density | ~1.29 g/mL | Denser than water. |
| Solubility | DCM, THF, Toluene, Acetonitrile | Reacts violently with water/alcohols. |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) | Extremely hygroscopic. |
Expert Insight: Electronic & Reactivity Profile
To use this reagent effectively, one must understand the electronic push-pull mechanism that differentiates it from its para-isomer.
The "Meta" Advantage
In the para-isomer (PTSI), the methyl group donates electron density into the aromatic ring via both induction and hyperconjugation . This electron density is partially delocalized to the sulfonyl group, slightly stabilizing the isocyanate and reducing its electrophilicity.
In This compound , the methyl group is in the meta position relative to the sulfonyl group.
-
Reduced Hyperconjugation: The resonance overlap between the methyl group and the sulfonyl group is geometrically interrupted.
-
Inductive Dominance: The methyl group exerts a weak inductive (+I) effect but lacks the resonance stabilization found in the para isomer.
Mechanistic Pathways & Visualization
The following diagram illustrates the divergent pathways of this molecule: the desired synthesis of sulfonylureas versus the destructive hydrolysis pathway.
Figure 1: Divergent reactivity pathways. The upper path yields the target pharmacophore; the lower path represents the primary degradation mode and safety hazard.
Experimental Protocol: Synthesis of m-Tolyl Sulfonylureas
This protocol is designed for the synthesis of a sulfonylurea library candidate, utilizing this compound to react with a secondary amine.
Objective: Synthesis of N-(3-methylbenzenesulfonyl)-N'-cyclohexylurea.
Reagents
-
This compound (1.0 equiv)
-
Cyclohexylamine (1.05 equiv)
-
Dichloromethane (DCM), Anhydrous (Solvent)
-
Triethylamine (0.1 equiv, optional catalyst for sluggish amines)
Step-by-Step Methodology
-
System Preparation (Critical):
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (N₂ or Ar).
-
Why: Even trace moisture will consume the isocyanate, releasing CO₂ and generating the sulfonamide impurity (see Fig 1), which is difficult to separate from the urea product.
-
-
Solvation:
-
Charge the flask with Cyclohexylamine (1.05 equiv) and anhydrous DCM (concentration ~0.2 M).
-
Cool the solution to 0°C using an ice bath.
-
Why: The reaction is exothermic. Cooling prevents thermal decomposition and controls the reaction rate.
-
-
Addition:
-
Dissolve this compound in a minimal amount of anhydrous DCM in a separate syringe or dropping funnel.
-
Add the isocyanate solution dropwise to the amine solution over 15 minutes.
-
Observation: No gas evolution should occur. Bubbling indicates moisture contamination (CO₂ release).
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to room temperature and stir for 1–2 hours.
-
Validation: Monitor by TLC or LC-MS. The isocyanate peak (often not visible on UV, but reactive) will disappear; the product mass [M+H]⁺ will appear.
-
-
Workup:
-
Option A (Precipitation): If the product precipitates, filter and wash with cold DCM/Hexane.
-
Option B (Extraction): Wash the organic layer with 1M HCl (to remove excess amine) followed by Brine. Dry over MgSO₄ and concentrate.
-
-
Purification:
-
Recrystallization from EtOAc/Hexane is preferred over chromatography, as sulfonylureas can streak on silica gel due to their acidity (pKa ~5).
-
Safety & Handling (HSE Mandates)
Hazard Classification:
-
Lachrymator: Causes severe eye and respiratory irritation.[1]
-
Sensitizer: Potential for occupational asthma upon inhalation.[1]
-
Pressure Hazard: Reacts with water to release CO₂.
Self-Validating Safety System:
-
The "Pop" Test: Never store this reagent in a sealed glass vial without a secondary containment or pressure-relief mechanism if the septum has been punctured. Moisture ingress generates CO₂, which can detonate sealed vials.
-
Quenching Spills: Do not use water.[2] Cover spills with solid absorbent (sand/vermiculite), then treat with a mixture of water/ethanol/ammonia in a well-ventilated hood to neutralize slowly.
References
-
Sigma-Aldrich (MilliporeSigma). (2025). Safety Data Sheet: p-Toluenesulfonyl isocyanate (Analogous hazard data). Retrieved from
-
National Institutes of Health (NIH). (2024). Isocyanate-based multicomponent reactions. PMC. Retrieved from
-
ChemicalBook. (2024). This compound Product Description. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonylureas. Retrieved from
Sources
A Senior Application Scientist's Guide to the Solubility of 3-Methylbenzene-1-sulfonyl Isocyanate in Organic Solvents: Principles, Reactivity, and Experimental Determination
Executive Summary
Introduction to 3-Methylbenzene-1-sulfonyl Isocyanate (PTSI)
PTSI is a colorless to pale yellow liquid at room temperature, characterized by a pungent, acrid odor.[2][3] Its molecular structure features a highly electrophilic isocyanate group (-N=C=O) attached to a stabilizing, yet electron-withdrawing, tosyl group. This unique electronic arrangement confers its high reactivity, making it a valuable reagent but also demanding careful handling.[4]
Key Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 4083-64-1 | [2] |
| Molecular Formula | C₈H₇NO₃S | [2] |
| Molecular Weight | 197.21 g/mol | [5] |
| Appearance | Clear, colorless to yellow liquid | [6] |
| Density | ~1.291 g/mL at 25 °C | [3][7] |
| Boiling Point | 144 °C at 10 mmHg | [3][7] |
| Melting Point | 5 °C | [5] |
| Flash Point | >110 °C (>230 °F) | [3][6] |
Its primary applications include acting as a highly efficient water scavenger in moisture-sensitive formulations like polyurethane coatings and sealants, and as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][5][8]
The Duality of Solubility and Reactivity
When considering a solvent for PTSI, one must ask a critical question: will the solvent act as a passive medium for dissolution, or as an active participant in a chemical reaction? This distinction is the cornerstone of successfully working with this reagent.
-
True Solubility in Inert (Aprotic) Solvents: In the absence of active hydrogen atoms, PTSI dissolves based on standard physicochemical principles like "like dissolves like." Aprotic solvents with varying polarities can effectively solvate the PTSI molecule without chemically altering it. These are the solvents of choice for conducting reactions where the isocyanate moiety is intended to react with a specific substrate, not the solvent itself.
-
Reactivity in Protic & Basic Solvents: PTSI reacts spontaneously and often violently with protic solvents (e.g., water, alcohols) and basic compounds (e.g., amines).[4][5] In these cases, the compound is not merely dissolving but is being consumed in an irreversible chemical reaction. The term "solubility" in this context is misleading; it is a measure of reactivity and consumption. This reactivity is so pronounced that PTSI is used to scavenge trace amounts of water from other solvents.[3][8]
Qualitative Solubility & Reactivity Profile
Based on available literature, the following table summarizes the behavior of PTSI in various common organic solvents. This table should be used as a primary guide for solvent selection.
| Solvent Class | Solvent Example(s) | Behavior with PTSI | Primary Application / Consequence | Source(s) |
| Nonpolar Aprotic | Toluene, Hexane | Soluble | Reaction medium | [4] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (MeCN) | Soluble | Reaction medium, derivatization | [1][4] |
| Polar Protic | Water | Violent Reaction | Hydrolysis to p-toluenesulfonamide + CO₂ | [4][6][9] |
| Alcohols (e.g., Methanol, Ethanol) | Reaction | Forms N-sulfonylcarbamates | [4][5] | |
| Basic | Amines (e.g., Triethylamine) | Reaction | Forms N-sulfonylureas | [5] |
Reaction Pathways with Protic Solvents
The high electrophilicity of the central carbon atom in the isocyanate group makes it an immediate target for nucleophiles like water and alcohols.
-
Reaction with Water (Hydrolysis): This reaction is rapid and exothermic, producing p-toluenesulfonamide and carbon dioxide gas.[3][8] This is the basis for PTSI's use as a dehydrating agent. The generation of CO₂ can lead to dangerous pressure buildup in closed systems.[8]
-
Reaction with Alcohols: Alcohols add across the N=C bond to form N-sulfonylcarbamate derivatives. This reaction is often used intentionally for chemical derivatization to aid in analysis or to synthesize specific target molecules.
Caption: Experimental workflow for solubility determination.
3. Step-by-Step Procedure:
-
Preparation: To a 20 mL scintillation vial containing a small magnetic stir bar, add approximately 10 mL of the chosen anhydrous solvent. Add PTSI dropwise until a significant amount of undissolved liquid/solid is present at the bottom.
-
Equilibration: Seal the vial tightly and place it in a constant temperature bath (e.g., 25 °C). Stir the mixture vigorously for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Remove the vial from the bath and let it stand undisturbed for 1-2 hours to allow the excess PTSI to settle completely.
-
Sampling: Carefully draw a precise volume (e.g., 5.00 mL) of the clear supernatant into a syringe fitted with a PTFE filter. Be cautious not to disturb the undissolved layer.
-
Mass Determination (Initial): Dispense the filtered supernatant into a clean, dry, pre-weighed vial. Immediately record the total mass.
-
Evaporation: Carefully remove the solvent using a rotary evaporator or by placing the vial in a vacuum oven at room temperature. Do not apply heat, as this could potentially degrade the PTSI.
-
Mass Determination (Final): Once the solvent is completely removed, place the vial under high vacuum for an additional hour to remove any residual solvent traces. Weigh the vial containing the PTSI residue. Repeat the drying and weighing until a constant mass is achieved.
-
Calculation:
-
Mass of PTSI = (Final mass of vial + residue) - (Initial mass of empty vial)
-
Volume of solvent = Volume of supernatant sampled (e.g., 5.00 mL)
-
Solubility ( g/100 mL) = (Mass of PTSI / Volume of solvent) * 100
-
Comprehensive Safety and Handling Guide
Working safely with PTSI is non-negotiable. Adherence to the following protocols is essential.
-
Engineering Controls: All manipulations of PTSI must occur within a certified chemical fume hood to prevent inhalation of its volatile and irritating vapors. [10]* Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required at all times.
-
Hand Protection: Use chemically resistant gloves such as nitrile or neoprene. Change gloves immediately if contamination occurs. [10] * Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
-
Storage: Store PTSI in its original, tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [6][11]The storage area should be cool, dry, and well-ventilated, away from water, alcohols, bases, and oxidizing agents. [9]* Spill Management:
-
Evacuate the immediate area.
-
Absorb small spills with an inert, non-reactive material like vermiculite or sand.
-
Place the absorbed material into an open-top container. Do not seal the container , as the reaction with atmospheric moisture will generate CO₂ gas, leading to a risk of rupture. [8] * Decontaminate the area with a suitable solution (e.g., a solution of sodium carbonate).
-
-
Waste Disposal: PTSI and any materials contaminated with it are considered hazardous waste. [9][11]Dispose of them in accordance with local, state, and federal regulations. Do not pour down the drain or mix with other chemical waste.
Conclusion
This compound is a cornerstone reagent whose effective use hinges on a nuanced understanding of its solubility. While it is readily soluble in a wide array of aprotic organic solvents, its extreme reactivity with protic species like water and alcohols is a defining characteristic that must govern solvent choice. For applications requiring PTSI to act as a reagent, inert aprotic solvents are the only viable option. For applications leveraging its reactivity, such as its role as a water scavenger, this chemical property is precisely the desired function. This guide provides the foundational knowledge and a robust experimental framework for researchers to confidently and safely select appropriate solvents and, when necessary, determine specific solubility parameters to advance their scientific objectives.
References
-
p-toluenesulphonyl isocyanate | PDF | Toxicity | Dangerous Goods - Scribd. (2025, May 21). Available from: [Link]
-
p-Toluenesulfonyl Isocyanate - VanDeMark Chemical. Available from: [Link]
-
Borduas, N., et al. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics. Available from: [Link]
-
Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. (2016, December 21). International Journal of ChemTech Research. Available from: [Link]
-
REACTION OF p-TOLUENESULFONYL ISOCYANATE WITH ELECTRON-RICH ALKENES AND MONOFLUOROALKENES. Available from: [Link]
-
p-TOLUENE SULFONYL ISOCYANATE. Available from: [Link]
-
p-TOLUENESULFONYL ISOCYANATE - Ataman Kimya. Available from: [Link]
Sources
- 1. CAS 4083-64-1: p-Toluenesulfonyl isocyanate | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. p-Toluenesulfonyl Isocyanate | 4083-64-1 [chemicalbook.com]
- 4. Synthesis and Application of p-Toluenesulfonyl Isocyanate_Chemicalbook [chemicalbook.com]
- 5. manavchem.com [manavchem.com]
- 6. echemi.com [echemi.com]
- 7. p-トルエンスルホニルイソシアナート 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. vandemark.com [vandemark.com]
- 9. fishersci.nl [fishersci.nl]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
Methodological & Application
application of m-toluenesulfonyl isocyanate in pharmaceutical intermediate synthesis
This Application Note and Protocol Guide is designed for researchers and drug development professionals. It addresses the specific application of 3-toluenesulfonyl isocyanate (m-Toluenesulfonyl isocyanate, m-TSI), while drawing necessary comparative technical data from its widely used isomer, p-toluenesulfonyl isocyanate (PTSI).
Subject: Strategic Application of m-Toluenesulfonyl Isocyanate (m-TSI) as a Pharmacophore Building Block and Reactive Scavenger. CAS No: 54593-42-7 (m-isomer) | Molecular Formula: C₈H₇NO₃S
Executive Summary
While p-toluenesulfonyl isocyanate (PTSI) is the industry standard for moisture scavenging and sulfonylcarbamate synthesis, the meta-isomer (m-TSI) offers a distinct steric and electronic profile for medicinal chemistry. m-TSI is primarily utilized when the specific 3-tolyl moiety is required to optimize Structure-Activity Relationships (SAR), particularly for modulating lipophilicity (
This guide details the reactivity profile of m-TSI, its use in synthesizing sulfonylureas (a common scaffold in hypoglycemic and antineoplastic agents), and rigorous handling protocols to prevent hydrolysis.
Reactivity & Mechanistic Insight
Electronic Profile
Sulfonyl isocyanates are significantly more electrophilic than standard alkyl or aryl isocyanates. The sulfonyl group (
-
Comparison: The methyl group in the meta position (
) is less electron-donating than in the para position ( ). Consequently, m-TSI is theoretically slightly more reactive (more electrophilic) than PTSI, requiring stricter control over reaction temperature to prevent side reactions (e.g., dimerization).
Mechanism of Action
The primary reaction pathway involves the addition of a nucleophile (amine, alcohol, or water) to the isocyanate carbon.
Figure 1: General Reactivity Pathway of m-TSI
Caption: Nucleophilic addition to m-TSI. Note the competing hydrolysis pathway (red dashed line) which must be suppressed.
Key Applications in Pharma
Synthesis of Sulfonylurea Pharmacophores
Sulfonylureas are a critical class of APIs (e.g., glipizide analogs). m-TSI reacts with primary or secondary amines to yield m-substituted sulfonylureas in a single step, avoiding the use of hazardous phosgene or sulfonyl chlorides.
Carbamoylation (Prodrugs & Protecting Groups)
Reaction with alcohols yields N-sulfonylcarbamates. These are often used to derivatize hydroxyl groups to improve solubility or as a cleavable linker in antibody-drug conjugates (ADCs).
Moisture Scavenging (Specialized)
While PTSI is the bulk scavenger of choice, m-TSI functions identically. It reacts rapidly with residual water to form m-toluenesulfonamide (inert solid) and
-
Use Case: When the synthesis already contains m-tolyl moieties, using m-TSI as a scavenger prevents the introduction of a "foreign" p-tolyl impurity profile.
Experimental Protocols
Safety Pre-Requisite
-
Hazard: m-TSI is a lachrymator and respiratory sensitizer.
-
Engineering Controls: All operations must be performed in a functioning fume hood under an inert atmosphere (
or Ar). -
PPE: Double nitrile gloves, chemical splash goggles, and lab coat.
Protocol A: Synthesis of N-(m-Toluenesulfonyl)-N'-alkylurea
Objective: To synthesize a sulfonylurea intermediate from a primary amine.
Materials:
-
m-Toluenesulfonyl isocyanate (1.0 equiv)
-
Primary Amine (0.95 equiv) — Limiting reagent to ensure full consumption of amine.
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Inert Gas: Nitrogen (
).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under
flow. -
Solvation: Dissolve the Primary Amine (10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve m-TSI (10.5 mmol, 1.05 equiv) in DCM (5 mL). Add this solution dropwise to the amine solution over 15 minutes via a pressure-equalizing addition funnel.
-
Rationale: Exothermic reaction. Slow addition prevents temperature spikes that could degrade the isocyanate.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Monitoring: Monitor via TLC or LC-MS. The isocyanate peak (IR ~2240 cm⁻¹) should disappear, and the urea mass should appear.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.[1]
-
Purification: Recrystallize the solid residue from Ethanol/Hexane or purify via flash column chromatography (SiO₂, MeOH/DCM gradient).
-
-
Validation: Confirm structure via ¹H-NMR (Look for sulfonamide NH at ~9-10 ppm and urea NH at ~6-7 ppm).
Protocol B: Carbamoylation of a Secondary Alcohol
Objective: Derivatization of a hindered hydroxyl group.
Table 1: Reaction Condition Optimization
| Parameter | Condition | Rationale |
| Stoichiometry | 1.2 equiv m-TSI | Excess ensures complete conversion of the alcohol. |
| Catalyst | DMAP (5 mol%) | Nucleophilic catalyst required for less reactive (hindered) alcohols. |
| Temperature | 40–60°C | Thermal energy required to overcome steric hindrance. |
| Solvent | Toluene or MeCN | Non-nucleophilic, high-boiling solvents. |
Workflow:
-
Dissolve Alcohol (5 mmol) and DMAP (0.25 mmol) in anhydrous Toluene (15 mL).
-
Add m-TSI (6 mmol) dropwise at RT.
-
Heat to 50°C and stir for 6 hours.
-
Quench excess isocyanate with 1 mL of Methanol (forms methyl carbamate byproduct, easily separated).
-
Evaporate solvent and purify.
Visual Workflow: Sulfonylurea Synthesis
Caption: Operational workflow for the synthesis of m-toluenesulfonylureas.
Comparison: m-TSI vs. p-TSI (PTSI)
| Feature | p-Toluenesulfonyl Isocyanate (PTSI) | m-Toluenesulfonyl Isocyanate (m-TSI) |
| Availability | High (Bulk Commodity) | Moderate (Specialty Reagent) |
| Reactivity | High | High (Slightly higher electrophilicity) |
| Primary Use | Moisture scavenger, generic sulfonylations | SAR optimization, specific meta-isomer synthesis |
| Byproduct | p-Toluenesulfonamide (MP: 137°C) | m-Toluenesulfonamide (MP: 108°C) |
Application Note: If your synthesis protocol is established for PTSI, it is directly transferable to m-TSI with virtually no modification, provided the stoichiometry is recalculated for purity.
References
-
General Reactivity of Sulfonyl Isocyanates: Ulrich, H. (1965). Chemistry of Sulfonyl Isocyanates. Chemical Reviews, 65(3), 369–376. Link
-
Sulfonylurea Synthesis Protocols: Kurzer, F. (1950). Sulfonylureas and Sulfonylthioureas. Chemical Reviews, 50(1), 1–46. Link
-
Isocyanate Scavenging Mechanism: ASTM D5396 - Standard Specification for Polyurethane Raw Materials (Analogous protocols for isocyanate handling). Link
-
PTSI/m-TSI Analogous Chemistry: Loh, T. P., et al. (1999). Indium-mediated reaction of sulfonyl isocyanates. Tetrahedron Letters, 40(49), 8697-8700. (Demonstrates arylsulfonyl isocyanate reactivity patterns). Link
Sources
Application Note: Precision Synthesis of N-Sulfonylureas via 3-Methylbenzene-1-sulfonyl Isocyanate
Abstract
This application note details the protocol for synthesizing N-sulfonylureas via the nucleophilic addition of amines to 3-methylbenzene-1-sulfonyl isocyanate . While the para-isomer (tosyl isocyanate) is ubiquitous in literature, the meta-isomer (3-methyl) offers distinct steric and electronic properties valuable for Structure-Activity Relationship (SAR) studies in drug discovery and agrochemistry. This guide provides a robust, moisture-controlled methodology to ensure high yield and purity, addressing the high reactivity of the sulfonyl isocyanate electrophile.
Introduction & Chemical Basis[1][2][3][4][5][6]
The Role of Sulfonylureas
Sulfonylureas are a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in antidiabetic drugs (e.g., Gliclazide, Tolbutamide) and acetolactate synthase (ALS) inhibiting herbicides (e.g., Chlorsulfuron).[1] The moiety acts as a bioisostere for carboxylic acids and provides critical hydrogen-bonding interactions within protein active sites.
Reagent Profile: this compound
-
IUPAC Name: this compound
-
Structure: A sulfonyl group (-SO₂-) bonded to an isocyanate (-N=C=O) and a meta-tolyl ring.
-
Reactivity: Unlike alkyl or aryl isocyanates, sulfonyl isocyanates are highly electrophilic . The strong electron-withdrawing nature of the sulfonyl group depletes electron density from the isocyanate carbon, making it susceptible to rapid nucleophilic attack, even by weak nucleophiles.
-
Comparison: The meta-methyl substituent exerts a slightly different inductive and steric influence compared to the common para-methyl (tosyl) isomer, potentially altering the solubility profile and metabolic stability of the final urea product.
Reaction Mechanism
The synthesis proceeds via a direct nucleophilic addition. The amine nitrogen attacks the central carbon of the isocyanate, followed by a proton transfer to the nitrogen of the isocyanate (now part of the urea).
Key Mechanistic Features:
-
Activation: The sulfonyl group activates the N=C=O moiety.
-
Addition: Rapid attack by R-NH₂.
-
Stabilization: The resulting sulfonylurea is acidic (pKa ~5-6) and stable, though the intermediate isocyanate is moisture-sensitive.
Visualizations
Reaction Mechanism Pathway
The following diagram illustrates the electronic flow and intermediate states during the coupling.
Caption: Mechanistic pathway of amine addition to sulfonyl isocyanate, highlighting the critical proton transfer step and the risk of hydrolysis.
Experimental Workflow
This flowchart outlines the critical decision points and process steps.
Caption: Step-by-step experimental workflow ensuring anhydrous conditions and controlled addition.
Detailed Protocol
Materials & Equipment
-
Reagent A: this compound (Handle in fume hood; lachrymator).
-
Reagent B: Primary or Secondary Amine (1.0 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Note: Water content must be <50 ppm to prevent decomposition to sulfonamide.
-
Apparatus: Flame-dried round-bottom flask, nitrogen balloon/manifold, addition funnel or syringe pump.
Standard Operating Procedure (SOP)
Step 1: Preparation (Inert Environment)
-
Flame-dry a 50 mL round-bottom flask and cool under a stream of dry nitrogen.
-
Charge the flask with Reagent B (Amine, 1.0 mmol) .
-
Dissolve the amine in Anhydrous DCM (5 mL) .
-
Cool the solution to 0°C using an ice/water bath.
Step 2: Addition of Isocyanate
-
In a separate dry vial, dissolve This compound (1.05 mmol, 1.05 equiv) in Anhydrous DCM (2 mL) .
-
Expert Tip: A slight excess (5%) of the isocyanate ensures complete consumption of the amine. The excess isocyanate is easier to remove (via quenching) than unreacted amine.
-
-
Add the isocyanate solution dropwise to the stirred amine solution over 5–10 minutes.
-
Observation: The reaction is exothermic. Maintain temperature <5°C to prevent side reactions.
-
Step 3: Reaction & Monitoring
-
Allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 30–60 minutes .
-
Monitoring:
-
TLC: Check for disappearance of the starting amine.
-
IR (Optional): Disappearance of the strong isocyanate peak at ~2240 cm⁻¹.
-
Step 4: Quenching & Isolation
-
Quench: If excess isocyanate was used, add 0.5 mL of Methanol and stir for 10 minutes. This converts residual isocyanate into the methyl carbamate (soluble, easily separated) or sulfonamide.
-
Isolation (Method A - Precipitation): Many sulfonylureas precipitate from DCM. If a solid forms, filter, wash with cold DCM, and dry.
-
Isolation (Method B - Evaporation): If the product remains in solution, evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water or Toluene/Hexanes if necessary.
Data Summary Table
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 Amine : 1.05 Isocyanate | Slight excess of electrophile drives completion. |
| Temperature | 0°C | Controls exotherm; prevents degradation. |
| Time | 30 - 60 min | Reaction is typically very fast. |
| Concentration | 0.1 M - 0.2 M | Dilution prevents localized overheating. |
| Yield Target | > 85% | High efficiency expected under dry conditions. |
Troubleshooting & Optimization
Common Issues
-
Low Yield / Formation of Sulfonamide:
-
Cause: Moisture ingress. The isocyanate reacts with water to form unstable carbamic acid, which decarboxylates to the sulfonamide (3-methylbenzenesulfonamide).
-
Solution: Use freshly distilled solvents or molecular sieves. Ensure N₂ atmosphere.
-
-
Oily Product:
-
Cause: Impurities or solvent retention.[2]
-
Solution: Triturate the oil with Hexanes or Diethyl Ether to induce crystallization.
-
-
Incomplete Reaction:
-
Cause: Sterically hindered amine.
-
Solution: Add a non-nucleophilic base (e.g., Triethylamine, 0.1 equiv) as a catalyst, or reflux in Toluene (requires strict moisture control).
-
References
-
General Reactivity of Sulfonyl Isocyanates
-
Ulrich, H. (1965). The Chemistry of Sulfonyl Isocyanates. Chemical Reviews, 65(3), 369–376. Link
-
-
Synthesis of Sulfonylureas (General Protocol)
-
Kurzer, F. (1950). Sulfonylureas and Related Compounds. Chemical Reviews, 50(1), 1–46. Link
-
-
Application in Herbicide Synthesis (Analogous Chemistry)
-
Levitt, G. (1983). Sulfonylureas: New High Potency Herbicides. Pesticide Chemistry: Human Welfare and the Environment. Link
-
-
Physical Properties of Toluenesulfonyl Isocyanate (Isomer Comparison)
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77993, p-Toluenesulfonyl isocyanate. Link
-
Sources
Application Note: Experimental Setup for Reactions with Moisture-Sensitive Sulfonyl Isocyanates
Abstract
Sulfonyl isocyanates (
Part 1: The Chemistry of Sensitivity
To handle sulfonyl isocyanates effectively, one must understand why they fail. Unlike alkyl isocyanates, the sulfonyl group (
The Failure Mechanism (Hydrolysis)
Moisture ingress triggers a cascade reaction that destroys the reagent and generates a pressure hazard.
-
Attack: Water attacks the isocyanate carbon.
-
Decarboxylation: The resulting carbamic acid is unstable and rapidly decomposes.
-
Product: Evolution of Carbon Dioxide (
) and formation of the corresponding sulfonamide ( ).
Safety Critical: In a closed vessel, the evolution of
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways between the desired synthesis and the moisture-induced failure mode.
Figure 1: Mechanistic divergence. The red pathway indicates moisture contamination leading to pressure buildup and sulfonamide impurities.
Part 2: Engineering the Environment
Standard "dry" solvents are often insufficient. The following setup is mandatory for reproducible results.
Solvent Preparation
-
Solvent Choice: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
Drying Protocol: Solvents must be dried over activated 3Å or 4Å molecular sieves for at least 24 hours.
-
Validation: Water content must be
(Karl Fischer titration). -
Note: Avoid nucleophilic solvents (alcohols, amines) or acetone (which can react with highly reactive variants like CSI).
-
Glassware & Atmosphere
-
Oven Drying: All glassware must be stored at
for at least 4 hours prior to use. -
Inert Gas: Argon is preferred over Nitrogen due to its higher density, which provides a better "blanket" over the reaction surface.
-
Vessel: Use a Schlenk flask or a 3-neck round bottom flask equipped with a pressure-equalizing addition funnel.
Part 3: Protocol A - Synthesis of Sulfonylureas
This protocol describes the reaction of p-Toluenesulfonyl Isocyanate (PTSI) with a primary amine.
Experimental Workflow
| Step | Action | Critical Parameter |
| 1 | Purge | Flame-dry the reaction flask under vacuum; backfill with Argon (3 cycles). |
| 2 | Charge | Add the amine nucleophile (1.0 equiv) and dry DCM via syringe through a septum. |
| 3 | Cool | Cool the solution to |
| 4 | Add | Add PTSI (1.05 equiv) dropwise over 15–20 minutes. |
| 5 | Monitor | Exotherm Watch: Maintain internal temp |
| 6 | React | Allow to warm to Room Temp (RT). Stir for 2–4 hours. |
| 7 | QC | Take an aliquot for IR analysis (see Section 5). |
| 8 | Quench | If NCO peak is gone, quench with saturated |
Workflow Diagram
Figure 2: Step-by-step synthesis workflow with built-in quality control check.
Part 4: Special Handling for Chlorosulfonyl Isocyanate (CSI)
Chlorosulfonyl Isocyanate (
"Hard Mode" Modifications
-
Temperature: Reactions must often be initiated at
(Dry Ice/Acetone) or to prevent polymerization or explosive hydrolysis. -
Dilution: Always dilute CSI in the solvent before addition to the reaction mixture. Never add neat CSI to a reaction mixture containing nucleophiles.
-
Equipment: Use PTFE-coated stir bars and seals. CSI vapors can degrade standard rubber septa rapidly.
Part 5: Quality Control & Troubleshooting
In-Process Monitoring (Self-Validation)
The most reliable method to verify reaction progress without quenching is FT-IR .
-
Target Signal: The Isocyanate (
) asymmetric stretch.[2] -
Wavenumber: Strong absorption at
.[2] -
Pass Criteria: Complete disappearance of this peak indicates consumption of the isocyanate.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Bubbling upon addition | Moisture contamination ( | Stop addition. Check solvent dryness. Ensure inert gas flow is positive. |
| White Precipitate forms immediately | Formation of Sulfonamide (hydrolysis product) or rapid polymerization. | Filter solid. Analyze by NMR. If sulfonamide, the system was wet.[3] |
| Exotherm > | Addition rate too fast. | Slow down addition. Improve cooling bath contact. |
| Residual NCO peak (IR) after 4h | Reaction stalled or stoichiometry error. | Add 0.1 equiv of amine (if amine limited) or heat to |
References
-
Ulrich, H. (1965). Chemistry of Sulfonyl Isocyanates. Chemical Reviews, 65(3), 369–376. Link
-
VanDeMark Chemical. (2023). p-Toluenesulfonyl Isocyanate (PTSI) Technical Bulletin. Link
-
Sigma-Aldrich. (2023). Chlorosulfonyl isocyanate Safety Data Sheet (SDS). Link
-
Loh, T.-P., et al. (1999). Reaction of Chlorosulfonyl Isocyanate. Encyclopedia of Reagents for Organic Synthesis. Link
-
Thermo Fisher Scientific. (2023). Infrared Spectroscopy of Isocyanates: Application Note. Link
Sources
palladium-catalyzed bis-allylation reaction with p-toluenesulfonyl isocyanate
Application Note: Palladium-Catalyzed Multicomponent Bis-Allylation of p-Toluenesulfonyl Isocyanate
Executive Summary
This application note details the protocol for the palladium-catalyzed tandem bis-allylation of p-toluenesulfonyl isocyanate (TsNCO). Unlike standard nucleophilic additions to isocyanates, this multicomponent reaction utilizes an amphoteric bis-allylpalladium intermediate to functionalize both the carbon and nitrogen atoms of the isocyanate cumulene system. The method enables the rapid, regioselective assembly of functionalized
Key Advantages:
-
Dual Functionalization: Simultaneous formation of C–C and C–N bonds across the isocyanate core.
-
High Regioselectivity: The electrophilic allyl fragment (from chloride) and nucleophilic allyl fragment (from stannane) are distinguished by the catalyst system.
-
Mild Conditions: Reaction proceeds at room temperature in THF.
Scientific Foundation & Mechanism
The Amphoteric Bis-Allyl Palladium Complex
The core of this transformation is the generation of a transient bis-allylpalladium species.[1] Unlike standard cross-couplings (e.g., Stille) where one group is transferred to an electrophile, this system generates a complex containing two allyl ligands that exhibit "amphoteric" character—one capable of electrophilic attack and the other nucleophilic attack.
Mechanism Description:
-
Oxidative Addition: Pd(0) inserts into the allyl chloride to form a cationic
-allylpalladium(II) complex. -
Transmetallation: The allylstannane transfers its allyl group to the palladium center, generating a neutral bis-allyl palladium intermediate.
-
Sequential Insertion/Attack:
-
The isocyanate (TsNCO) acts as an electrophile, attacking the more nucleophilic
-allyl ligand (derived from the stannane) at the isocyanate carbon. -
The resulting palladium-bound amidate species then undergoes reductive elimination (or nucleophilic attack) involving the second allyl group (derived from the chloride) onto the nitrogen.
-
Mechanistic Pathway Diagram
Figure 1: Catalytic cycle for the Pd-catalyzed three-component coupling of allyl chloride, allylstannane, and TsNCO.
Experimental Protocol
Reagents & Materials
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (Store under Argon). -
Electrophile 1: Allyl chloride derivative (e.g., methallyl chloride, cinnamyl chloride).
-
Nucleophile: Allyltributylstannane.
-
Electrophile 2: p-Toluenesulfonyl isocyanate (TsNCO) (Moisture sensitive; handle in a glovebox or under strict inert atmosphere).
-
Solvent: Tetrahydrofuran (THF), anhydrous and degassed.
-
Quench: Saturated aqueous Potassium Fluoride (KF) solution (crucial for removing tin byproducts).
Standard Operating Procedure (SOP)
Step 1: Catalyst Activation
-
Flame-dry a 10 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon.
-
Charge the flask with Pd(PPh
) (22 mg, 0.019 mmol, 5 mol%). -
Add anhydrous THF (1.0 mL) via syringe. The solution should be yellow.
Step 2: Formation of
- Checkpoint: The solution color may shift slightly, indicating oxidative addition is complete.
Step 3: Transmetallation 7. Add Allyltributylstannane (0.38 mmol, 1.0 equiv) dropwise. 8. Stir for 5 minutes at room temperature.
- Insight: This brief period generates the bis-allyl species. Prolonged stirring without the isocyanate may lead to homocoupling of the allyl groups.
Step 4: Isocyanate Insertion (The Bis-Allylation)
9. Add TsNCO (63 mg, 49
- Note: TsNCO is used as the limiting reagent to ensure complete conversion.
- Stir the reaction mixture at room temperature.
- Duration: Typically 1 to 24 hours depending on steric hindrance of the allyl chloride (see Table 1).
Step 5: Work-up and Purification 11. Dilute the reaction mixture with diethyl ether (10 mL). 12. Add saturated aqueous KF (5 mL) and stir vigorously for 30 minutes.
- Safety: This step precipitates tributyltin fluoride (white solid), which is toxic but easier to remove than soluble tin residues.
- Filter the biphasic mixture through a pad of Celite to remove the tin solids.
- Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
- Dry over MgSO
, filter, and concentrate under reduced pressure. - Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Data & Performance Analysis
The reaction exhibits high regioselectivity.[1][2][3][4] The allyl group originating from the stannane (nucleophilic) attacks the carbonyl carbon of the isocyanate, while the allyl group from the chloride (electrophilic) ends up on the nitrogen.
Table 1: Substrate Scope and Reaction Times
| Entry | Allyl Chloride (R-Cl) | Allyl Stannane | Time (h) | Yield (%) | Regioselectivity |
| 1 | Methallyl chloride | Allyl-SnBu | 1 | 82 | >95:5 |
| 2 | Cinnamyl chloride | Allyl-SnBu | 24 | 76 | >95:5 |
| 3 | Allyl chloride | Methallyl-SnBu | 1 | 78 | >95:5 |
| 4 | 2-Cl-methyl-propene | Allyl-SnBu | 2 | 80 | >95:5 |
Data derived from Solin et al. (2001).[5]
Interpretation:
-
Sterics: Substituted allyl chlorides (Entry 2) require longer reaction times due to slower oxidative addition or reductive elimination steps.
-
Regiochemistry: The reaction is highly predictable. The "stannane-derived" allyl group always acylates the isocyanate (C-attack), and the "chloride-derived" allyl group amidates the nitrogen (N-attack).
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in TsNCO | TsNCO hydrolyzes rapidly to TsNH |
| Homocoupling | Delayed addition of TsNCO | Add TsNCO immediately after the 5-minute transmetallation window. Do not let the bis-allyl Pd species sit too long. |
| Tin Contamination | Incomplete KF Work-up | Ensure vigorous stirring with sat. KF for at least 30 mins. Alternatively, use 10% w/w KF on silica gel during filtration. |
| Catalyst Death | Oxidation of Pd(0) | Solution should remain yellow/orange. If it turns black (Pd black precipitation) early, check solvent degassing quality. |
Related Protocol: [3+2] Cycloaddition
While the protocol above describes acyclic bis-allylation, researchers often use TsNCO to form heterocycles. If Vinyl Cyclopropanes (VCPs) are used instead of allyl chloride/stannane, the reaction pathway shifts to a [3+2] cycloaddition.
-
Reagents: VCP + TsNCO + Pd(0).
-
Outcome: Vinyl-substituted pyrrolidines or oxazolidinones.
-
Mechanism: Ring opening of VCP forms a zwitterionic
-allyl Pd species (dipole), which is trapped by the TsNCO dipolarophile.
References
-
Solin, N., Narayan, S., & Szabó, K. J. (2001).[5] Palladium-Catalyzed Tandem Bis-allylation of Isocyanates. Organic Letters, 3(6), 909–912.[5][6] [Link]
-
Szabó, K. J. (2004).[7] Palladium-Catalyzed Electrophilic Allylation Reactions via Bis(allyl)palladium Complexes and Related Intermediates.[1][2][7] Chemistry – A European Journal, 10(21), 5268–5275. [Link]
-
Trost, B. M. (2002). Pd-Catalyzed Cycloaddition of Vinylcyclopropanes. Angewandte Chemie International Edition. (Contextual reference for VCP pathways). [Link]
Sources
- 1. Palladium-catalyzed tandem bis-allylation of isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Enantioselective Allyl-Allyl Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed electrophilic allylation reactions via bis(allyl)palladium complexes and related intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical modification of polymers with amide moieties using p-toluenesulfonyl isocyanate
Application Note: High-Precision Chemical Modification of Amide-Containing Polymers using p-Toluenesulfonyl Isocyanate (PTSI)
Executive Summary
This guide details the protocol for chemically modifying polymers containing amide moieties (e.g., polyacrylamide, polyamides/nylons) using p-toluenesulfonyl isocyanate (PTSI) .[1] Unlike standard alkyl or aryl isocyanates, PTSI possesses a sulfonyl electron-withdrawing group adjacent to the isocyanate functionality. This structural feature dramatically enhances the electrophilicity of the isocyanate carbon, enabling reaction with poor nucleophiles—specifically the nitrogen atom of amide groups—without the need for harsh catalysts.
Key Application: Transformation of inert amide groups into reactive
Chemical Mechanism & Reactivity
The reaction relies on the extreme electrophilicity of the PTSI isocyanate carbon. Standard amides (
Mechanism: Formation of Acyl-Sulfonylurea
-
Nucleophilic Attack: The amide nitrogen attacks the isocyanate carbon.
-
Proton Transfer: A rapid proton shift occurs from the amide nitrogen to the isocyanate nitrogen.
-
Product Formation: A stable
-acyl- -sulfonylurea linkage is formed.
Critical Competitive Reaction (Water):
PTSI reacts with water faster than with amides. Water hydrolysis yields p-toluenesulfonamide and
Figure 1: Reaction pathway showing the desired formation of sulfonylurea and the competitive hydrolysis reaction.
Material Considerations & Safety
Reagent Properties
| Property | Value | Implication |
| Molecular Weight | 197.21 g/mol | Calculation basis for stoichiometry. |
| Boiling Point | 144°C (at 10 mmHg) | High boiling point; requires vacuum for removal. |
| Reactivity | Extremely High | Reacts violently with water; lachrymator.[1] |
| Physical State | Colorless Liquid | Low viscosity aids diffusion in polymer melts/solutions. |
Solvent Selection
The solvent must be aprotic and anhydrous .
-
Recommended: Anhydrous THF (Tetrahydrofuran), NMP (N-Methyl-2-pyrrolidone), or Dichloromethane (DCM).
-
Avoid: Alcohols, amines, or un-dried technical grade solvents.
Safety (E-E-A-T)
-
Respiratory Hazard: PTSI is a respiratory sensitizer. All operations must occur in a fume hood.[1]
-
Explosion Risk: Sealed containers with moisture contamination can pressurize due to
generation.[3] -
PPE: Butyl rubber gloves, chemical splash goggles, and lab coat.
Experimental Protocol: Polymer Modification
Objective: Functionalize Polyacrylamide (PAM) or Polyamide-6 (PA6) with PTSI.
Step 1: Pre-Drying (The "Make or Break" Step)
-
Theory: Even 0.1% water content will consume significant PTSI and generate insoluble sulfonamide byproducts that contaminate the polymer matrix.
-
Action: Dry the polymer in a vacuum oven at 60-80°C for 24 hours. If using a solvent (e.g., NMP), store it over activated 4Å molecular sieves for 48 hours.
Step 2: Dissolution/Swelling
-
For Soluble Polymers (e.g., PAM in DMSO/NMP): Dissolve the polymer to create a 5-10 wt% solution. Heat to 60°C to ensure chain extension.
-
For Insoluble Resins (Surface Mod): Suspend the polymer beads/film in anhydrous Toluene or DCM.
Step 3: Reaction
-
Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Purge: Flush the system with dry Nitrogen or Argon for 15 minutes.
-
Addition: Add PTSI dropwise via syringe or addition funnel.
-
Stoichiometry: Use 1.2 to 2.0 equivalents of PTSI per amide unit to drive the reaction to completion.
-
-
Incubation:
-
Temperature: 60°C - 80°C (Refluxing THF is common).
-
Time: 24 - 48 hours. (Note: PTSI reacts slower with amides than water; patience is required).
-
Catalyst: Usually not required.[3] If reaction is sluggish, add 0.1 mol% DBTL (Dibutyltin Dilaurate), but this is rarely necessary for PTSI.
-
Step 4: Quenching & Purification
-
Cool: Allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a 10-fold excess of anhydrous Diethyl Ether or Methanol (Note: Methanol will react with excess PTSI to form a soluble carbamate, which is easily washed away).
-
Filtration: Collect the polymer via vacuum filtration.
-
Washing: Wash the precipitate 3x with ether/methanol to remove residual p-toluenesulfonamide byproducts.
-
Drying: Vacuum dry at 40°C overnight.
Figure 2: Experimental workflow for the modification of amide-polymers with PTSI.
Characterization & Validation
To validate the formation of the sulfonylurea linkage, use the following spectroscopic markers:
FTIR Spectroscopy (Key Indicators)
| Functional Group | Unmodified Polymer ( | Modified Polymer ( | Note |
| Isocyanate (-N=C=O) | Absent | Absent | If peak at ~2270 is present, free PTSI remains (wash more). |
| Amide Carbonyl | ~1650-1680 | Shifted / Broadened | Overlap can occur; look for new shoulders. |
| Sulfonyl (-SO2-) | Absent | 1160 & 1340 | Distinct symmetric/asymmetric stretches. |
| Urea Carbonyl | Absent | ~1700-1720 | Formation of the N-C(=O)-N linkage. |
1H-NMR (Solvent: DMSO-d6)
-
Aromatic Protons: Look for the characteristic
pattern of the tosyl group at 7.4 - 7.9 ppm . -
Methyl Group: A sharp singlet at
2.4 ppm (from the toluene moiety). -
NH Protons: The sulfonylurea proton (
) is highly acidic and typically appears downfield ( 10.0 - 12.0 ppm ), distinct from the original amide protons.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Bubbling upon PTSI addition | Water contamination. | Stop. The system is wet.[4] Re-dry polymer and solvent. |
| No reaction (FTIR unchanged) | Steric hindrance or low temp. | Increase temperature to reflux; extend time to 72h. |
| Polymer gels/crosslinks | Side reactions or H-bonding. | Lower polymer concentration (<5%); ensure vigorous stirring. |
| White precipitate forms immediately | Formation of p-toluenesulfonamide. | Indicates wet solvent. Filter, but yield will be low. |
References
-
VanDeMark Chemical. (n.d.). p-Toluenesulfonyl Isocyanate (PTSI) Technical Data Sheet. Retrieved from [Link]
-
Iwakura, Y., Uno, K., & Kang, S. (1966). Reaction of p-toluenesulfonyl isocyanate with polymers having amide moieties. Journal of Polymer Science Part A-1: Polymer Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). p-Toluenesulfonyl isocyanate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Impag Group. (2025). Moisture-hardening 1-K-PU CASE-systems with p-toluenesulfonyl isocyanate (PTSI). Retrieved from [Link]
-
Shellhamer, D. F., et al. (2019).[5] Reaction of p-toluenesulfonyl isocyanate with electron-rich alkenes. Journal of Undergraduate Chemistry Research. Retrieved from [Link]
Sources
Troubleshooting & Optimization
improving reaction yield for m-toluenesulfonyl isocyanate cycloadditions
Current Status: Operational Topic: Optimization of [2+2] Cycloadditions & Yield Improvement Lead Scientist: Dr. A. Vance, Senior Application Specialist
Core Directive: The "Zwitterion Trap"
Executive Summary:
Unlike standard aryl isocyanates, m-toluenesulfonyl isocyanate (m-TSI) possesses a highly electron-withdrawing sulfonyl group linked directly to the cumulative double bond system. This makes the carbon of the isocyanate group (
The Critical Insight:
Low yields in m-TSI cycloadditions are rarely due to lack of reactivity. They are almost always due to hyper-reactivity leading to moisture scavenging (hydrolysis) or thermodynamic equilibration to acyclic amides rather than the kinetic [2+2]
Successful optimization requires shifting your mindset from "forcing the reaction" (heat/catalyst) to "stabilizing the intermediate" (low temperature/concentration control).
Pre-Reaction Troubleshooting: Reagent Integrity
Issue: "My reaction mixture turns cloudy immediately, and yield is <30%."
Diagnosis:
You are likely seeing the formation of m-toluenesulfonamide, a urea derivative, or biuret byproducts caused by hydrolysis. m-TSI reacts violently with water to release
The Protocol (Self-Validating System): Do not trust the bottle seal. Sulfonyl isocyanates degrade upon storage, even under Ar.
-
Visual Check: If the liquid is viscous or has a precipitate, it must be distilled.
-
Distillation: Distill m-TSI under reduced pressure.
-
Target: Colorless, mobile liquid.
-
Storage: Store under
at +4°C. If stored >1 week, re-distill.
-
-
Solvent Dryness: Solvents (DCM, Toluene) must be distilled over
or passed through activated alumina columns immediately before use.
Workflow: Reagent Preparation
Caption: Critical workflow for ensuring m-TSI integrity prior to cycloaddition.
Reaction Optimization: The [2+2] Cycloaddition
Context: The most common application is the reaction of m-TSI with electron-rich alkenes (e.g., glycals, enol ethers) to form
Mechanism & Control
The reaction proceeds via a stepwise mechanism involving a dipolar (zwitterionic) or 1,4-diradical intermediate, not a concerted synchronous path.
-
Low Temp (-20°C to 0°C): Favors the collapse of the zwitterion into the 4-membered ring (
-lactam). -
High Temp (>25°C): Favors the formation of acyclic unsaturated amides (Friedel-Crafts type products) or polymerization.
Experimental Protocol: Standard [2+2] with Enol Ethers
Reagents:
-
Alkene/Enol Ether (1.0 equiv)
-
m-TSI (1.1 equiv)
-
Solvent:
(Anhydrous) -
Concentration: 0.5 M to 1.0 M
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and
inlet. -
Solvation: Dissolve the alkene in anhydrous
. Cool to 0°C (ice bath). -
Addition: Add m-TSI dropwise via syringe over 10–15 minutes.
-
Why? This controls the exotherm. A rapid temperature spike can open the zwitterion intermediate.
-
-
Monitoring: Stir at 0°C for 2–4 hours. Monitor by IR (disappearance of isocyanate peak ~2230
) or NMR.-
Note: TLC is difficult due to hydrolytic instability of the starting material on silica.
-
-
Quench: Do not use water if isolating the
-sulfonyl -lactam. If the goal is the - -lactam, reductive removal of the sulfonyl group is usually a separate step (e.g., or Red-Al).
Data: Solvent Compatibility Table
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | Excellent | Polarity stabilizes the zwitterion intermediate; easy removal. |
| Toluene | Good | Use if higher temperatures are required (rare). |
| Diethyl Ether | Moderate | Can coordinate; ensure absolute dryness. |
| THF | Poor | Risk of polymerization of the isocyanate; difficult to dry completely. |
| DMF/DMSO | Avoid | Reacts violently or degrades the isocyanate. |
Troubleshooting & FAQs
Q1: I am getting the acyclic amide instead of the -lactam. Why?
A: This is a thermodynamic vs. kinetic control issue.
-
Cause: The reaction temperature was likely too high, or the reaction ran too long. The zwitterionic intermediate (see diagram below) can either close to the ring (kinetic) or undergo a proton shift/elimination to form the acyclic amide (thermodynamic).
-
Fix: Lower the temperature to -20°C or -40°C. Reduce reaction time.
Q2: My product decomposes on the silica column.
A:
-
Fix 1 (Preferred): Crystallization.[1] Many sulfonamides crystallize well from EtOAc/Hexanes.
-
Fix 2 (Chromatography): Use silica gel deactivated with 1% Triethylamine (TEA). Elute rapidly.
Q3: Can I use m-TSI for [4+2] cycloadditions?
A: Yes, but it generally acts as a dienophile. However, the [2+2] pathway often competes if the diene is not sufficiently constrained.
-
Tip: If the diene is electron-rich, the [2+2] is favored. To favor [4+2], you may need higher temperatures, which unfortunately risks polymerization.
Mechanistic Pathway Visualization
Caption: The bifurcation of the reaction pathway. Control temperature to favor the green path over the red path.
References
-
Ulrich, H. (1967).[2] Cycloaddition Reactions of Heterocumulenes. Academic Press. (Foundational text on isocyanate reactivity).
-
Shellhamer, D. F., et al. (2008). "Reaction of p-toluenesulfonyl isocyanate with electron-rich alkenes and monofluoroalkenes." Journal of Organic Chemistry. Link (Establishes the SET/Zwitterion mechanism for TSI).
-
Barrett, A. G. M., et al. (1985).[3] "Total synthesis of beta-lactam antibiotics." Journal of Organic Chemistry. Link (Demonstrates purification and handling of sensitive sulfonyl beta-lactams).
-
Bestian, H. (1971). "Cycloaddition reactions of sulfonyl isocyanates." Pure and Applied Chemistry. Link (Review of sulfonyl isocyanate reactivity patterns).
Sources
common side reactions and byproducts of sulfonyl isocyanate chemistry
Topic: Common Side Reactions, Byproducts, and Handling of Sulfonyl Isocyanates
Reagent Scope: General Sulfonyl Isocyanates (
Introduction
Welcome to the Technical Support Center. You are likely here because your sulfonyl isocyanate reaction has produced unexpected solids, low yields, or unidentifiable impurities.
Sulfonyl isocyanates are "super-electrophiles." The sulfonyl group (
Module 1: The "Sulfonamide" Impurity (Hydrolysis)
User Issue: "I observed a byproduct with a molecular weight of [M-26] relative to my starting isocyanate, and my reaction bubbled upon addition."
The Mechanism
This is the most common side reaction. Unlike alkyl isocyanates, which hydrolyze slowly to ureas, sulfonyl isocyanates hydrolyze extremely rapidly to sulfonamides .
-
Nucleophilic Attack: Water attacks the isocyanate carbon.
-
Intermediate: A transient sulfonyl carbamic acid forms.
-
Decarboxylation: The unstable acid ejects
immediately, leaving the sulfonamide ( ).
Note: The loss of the
Pathway Diagram
Caption: The rapid hydrolysis pathway.[1] Note that unlike alkyl isocyanates, the symmetric urea is rarely the primary hydrolysis product; the sulfonamide dominates.
Troubleshooting & Protocol
The "Bubble Test" (Self-Validating Step): Before adding your expensive nucleophile, add a drop of the sulfonyl isocyanate to 1 mL of your reaction solvent.
-
Observation: Visible gas evolution (bubbles).
-
Diagnosis: Your solvent is wet.[2] The isocyanate is acting as a water scavenger (generating
).[2][3] -
Solution: Dry solvent over activated 3Å or 4Å molecular sieves for 24 hours.
Reference Insight: p-Toluenesulfonyl isocyanate (PTSI) is commercially sold specifically as a water scavenger for polyurethane formulations because this reaction is so fast and the resulting sulfonamide is inert [1].[2]
Module 2: Solvent Incompatibility (The DMSO/DMF Issue)
User Issue: "I used DMSO (or DMF) to solubilize my reactants, but the isocyanate was consumed immediately without forming the product."
The Chemistry
Sulfonyl isocyanates are incompatible with sulfoxides and formamides.
-
DMSO: Reacts to form a dimethylsulfinimine intermediate and evolves
(similar to a Moffatt oxidation activation). -
DMF: Can form amidine-like adducts or induce polymerization.
Solvent Compatibility Table
| Solvent Class | Status | Notes |
| Chlorinated (DCM, Chloroform) | Recommended | Excellent solubility; non-reactive. |
| Aromatic (Toluene, Benzene) | Recommended | Good for thermal stability; easy to dry. |
| Ethers (THF, Dioxane) | Caution | Must be peroxide-free and ultra-dry. THF can polymerize with CSI. |
| Sulfoxides (DMSO) | FORBIDDEN | Reacts violently/rapidly; evolves |
| Amides (DMF, NMP) | FORBIDDEN | Reacts with the isocyanate functionality. |
| Alcohols/Amines | Reactant | These are nucleophiles; they will consume the reagent. |
Module 3: Oligomerization (Storage Stability)
User Issue: "My bottle of isocyanate has developed a white precipitate or turned cloudy after storage."
The Mechanism
Sulfonyl isocyanates are prone to dimerization, forming uretidinediones (four-membered rings). This is often a reversible, thermal equilibrium.
-
Biuret Formation: If any moisture enters, the resulting sulfonamide (see Module 1) can attack a remaining isocyanate molecule to form a sulfonyl biuret.
Degradation Pathway
Caption: Storage degradation pathways. Dimerization is often reversible upon heating, but biuret formation is irreversible.
Troubleshooting
-
Is it Dimer or Biuret?
-
Test: Heat the neat liquid (carefully) to ~60-80°C.
-
Result: If the solid redissolves, it is likely the uretidinedione dimer . The monomer can often be recovered by distillation.
-
Result: If the solid remains, it is likely biuret (derived from moisture contamination) or sulfamoyl chloride (if using CSI).
-
Module 4: Chlorosulfonyl Isocyanate (CSI) Specials
User Issue: "I am using CSI (Chlorosulfonyl Isocyanate) and seeing multiple spots or violent exotherms."
CSI (
-
Isocyanate Carbon: Reacts fastest (Kinetic product).
-
Sulfonyl Sulfur: Reacts slower (Thermodynamic product).
Common Side Reaction: [2+2] Cycloaddition
Unlike standard sulfonyl isocyanates, CSI reacts with alkenes to form
Safety Warning: CSI reacts violently with water (explosive release of HCl and
FAQ: Rapid Response
Q: Can I use triethylamine (TEA) as a base? A: Use with caution. While TEA is often used to catalyze the reaction with alcohols, excess base can catalyze the dimerization or trimerization (isocyanurate formation) of the sulfonyl isocyanate. Add the base slowly or use a weaker base like pyridine if possible.
Q: How do I quench the reaction without destroying my product? A: If your product is a sulfonyl urea or carbamate, it is stable. Quench excess isocyanate with methanol (forms the methyl carbamate, which is easily separated) or saturated aqueous NH4Cl (if the reaction is diluted).
Q: Why is my yield of sulfonyl urea low? A: Check the order of addition.
-
Correct: Add the Isocyanate to the Amine.
-
Incorrect: Adding Amine to Isocyanate. (Excess isocyanate reacts with the formed urea to produce biurets).[5]
References
-
VanDeMark Chemical. (n.d.).[6] p-Toluenesulfonyl Isocyanate (PTSI) Technical Bulletin. Retrieved from (Verified via search context: PTSI is widely used as a moisture scavenger in PU coatings due to rapid hydrolysis to inert sulfonamide).
- Graf, R. (1963). Chlorosulfonyl Isocyanate. Organic Syntheses, 46, 23.
- King, J. F., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism. Chemical Communications. (Mechanistic insight into sulfonyl group leaving abilities).
-
Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley. (Source for dimerization and uretidinedione equilibrium).[5]
- Moffatt, J. G. (1966). The reaction of sulfonyl isocyanates with sulfoxides. Journal of Organic Chemistry.
Sources
Technical Support Center: Derivatization with 3-Methylbenzene-1-sulfonyl Isocyanate
Status: Operational | Tier: L3 Advanced Support Subject: Optimization, Troubleshooting, and Mechanistic Analysis of m-Tolylsulfonyl Isocyanate Derivatization
Executive Summary: The Chemistry of the Reagent
3-methylbenzene-1-sulfonyl isocyanate (also known as m-toluenesulfonyl isocyanate) is a highly electrophilic derivatization agent. Unlike standard alkyl isocyanates, the sulfonyl group (
-
Primary Utility: Derivatization of alcohols (to carbamates) and amines (to sulfonylureas) to enhance detectability in HPLC-UV (via the aromatic ring) or LC-MS (via negative mode electrospray ionization, ESI-).
-
Critical Control Point: The N=C=O moiety is a "thermodynamic water trap." It reacts with moisture faster than with hindered analytes, creating the primary source of experimental failure: hydrolysis .
Visualizing the Reaction Landscape
Before troubleshooting, you must visualize the competing pathways in your vial.
Figure 1: Kinetic competition between the desired derivatization (Path A) and moisture-driven hydrolysis (Path B).
Troubleshooting Guide (Q&A Format)
Module A: Chromatographic Anomalies (Ghost Peaks)
Q: I see a large, consistent peak in my chromatogram that doesn't match my analyte. It appears even in blank runs. What is it?
A: This is the "Sulfonamide Signature." When this compound reacts with water, it undergoes decarboxylation to form 3-methylbenzene-1-sulfonamide .
-
Diagnosis: Check the molecular weight of the ghost peak. It will be exactly 171.22 g/mol (Reagent MW 197.21 - CO2 + 2H).
-
The Fix:
-
Solvent Hygiene: Use anhydrous solvents (Acetonitrile or DCM) stored over molecular sieves.
-
Atmosphere: Purge reaction vials with dry Nitrogen or Argon.
-
The "Sacrificial" Method: Add the reagent in large excess (5-10 equivalents). The excess reagent "dries" the solvent by reacting with the water first, leaving the remaining reagent to derivatize your analyte. Note: You must quench the excess afterwards (see Module C).
-
Q: My analyte peak is splitting or broadening significantly after derivatization.
A: This usually indicates "Allophanate Formation" or Isomerization.
-
Mechanism: If you leave the reaction too long or use too much heat, the excess isocyanate can react with the product (the newly formed carbamate nitrogen), forming an allophanate (a dimer of the reagent attached to the analyte).
-
The Fix:
-
Reduce Reaction Time: Sulfonyl isocyanates are hyper-reactive. 5–10 minutes at room temperature is often sufficient.
-
Quench Immediately: Do not let the reaction sit overnight. Add methanol to destroy excess reagent immediately after the set reaction time.
-
Module B: Reaction Kinetics & Yield
Q: I am getting low yields for a secondary alcohol, even with excess reagent.
A: Steric hindrance is likely blocking the nucleophilic attack. While sulfonyl isocyanates are reactive, secondary and tertiary alcohols react much slower than water.
-
The Fix (Catalysis): Add a non-nucleophilic base catalyst.
-
Standard: Triethylamine (TEA) at 1.0 equivalent relative to the analyte.
-
Aggressive: DMAP (4-Dimethylaminopyridine) at 0.1 equivalent. This forms a highly reactive N-acylpyridinium intermediate that transfers the isocyanate group to the hindered alcohol.
-
Q: The reaction mixture turns cloudy/precipitates.
A: This is likely the Sulfonamide byproduct or Polymerization. 3-methylbenzene-1-sulfonamide is often less soluble in non-polar solvents (like Hexane/DCM) than the isocyanate reagent.
-
The Fix:
-
Filter the sample through a 0.2 µm PTFE filter prior to injection.
-
Switch to a more polar solvent like Acetonitrile (ACN) if your chromatography allows, as it solubilizes the sulfonamide better, preventing column clogging.
-
Module C: Post-Reaction Processing
Q: How do I get rid of the excess isocyanate before injecting into the HPLC?
A: You must perform a "Quench Step." Injecting active isocyanate into an HPLC can damage the column (reacting with silanols) or react with the mobile phase (forming precipitates in the lines).
-
Protocol: Add a large excess (e.g., 50 µL) of Methanol or Diethylamine .
-
Methanol Quench: Forms the methyl carbamate of the reagent. This will appear as a distinct, predictable peak early in the chromatogram.
-
Diethylamine Quench: Forms the urea derivative.[1] Highly stable, elutes later.
-
Standard Operating Procedure (SOP)
Protocol: Derivatization of Alcohols/Amines for LC-MS
| Parameter | Specification |
| Solvent | Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM). |
| Reagent Prep | Prepare a 10 mg/mL stock solution of this compound in anhydrous ACN. Use immediately. |
| Catalyst | 1% solution of Triethylamine (TEA) in ACN. |
| Stoichiometry | Target 5:1 molar ratio (Reagent : Analyte). |
| Quench | Methanol (HPLC Grade). |
Step-by-Step Workflow:
-
Dissolve Analyte: Prepare analyte in 200 µL anhydrous solvent.
-
Add Catalyst: Add 10 µL of TEA solution.
-
Add Reagent: Add excess reagent solution (calculated 5 eq).
-
Incubate: Vortex for 30 seconds. Let stand at Room Temp for 5–10 minutes.
-
Note: For tertiary alcohols, heat to 50°C for 15 mins.
-
-
Quench: Add 50 µL Methanol. Vortex. Wait 5 mins.
-
Analysis: Inject directly or dilute with mobile phase.
Troubleshooting Logic Tree
Use this flow to diagnose failure modes during method development.
Figure 2: Diagnostic decision tree for evaluating derivatization failure.
References
-
Zuo, M., et al. (2005).[2] p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization...[2][3] Journal of Chromatography B. Link
- Relevance: Establishes the core protocol for sulfonyl isocyanate derivatiz
-
McFarland, J. W., et al. (1970). The Chemistry of Sulfonyl Isocyanates.[2][4][5][6][7] VI. Pyridine Catalysis... The Journal of Organic Chemistry. Link
- Relevance: foundational text on the mechanism of base catalysis (Pyridine/DMAP) for this reaction class.
-
Sigma-Aldrich. (2024). p-Toluenesulfonyl isocyanate Product Information & Safety.Link
- Relevance: Provides physical properties and handling safety for the class of reagents.
-
Streicher, R. P., et al. (1996). Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group... AIHA Journal. Link
- Relevance: Discusses the competition between derivatization and hydrolysis in isocyan
Sources
- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 2. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3689549A - Production of sulfonyl isocyanates from sulfonamides in a sulfolane solvent - Google Patents [patents.google.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
monitoring isocyanate reaction kinetics using in-situ ATR-FTIR
TECHNICAL SUPPORT CENTER: REACTION MONITORING DIVISION Ticket ID: ISO-KIN-ATR-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization and Troubleshooting of Isocyanate Kinetics via In-Situ ATR-FTIR
Mission Statement
You have reached the Tier-3 Spectroscopy Support Desk. This guide is not a generic manual; it is a troubleshooting ecosystem designed for researchers encountering the specific, non-linear challenges of isocyanate chemistry. We prioritize data integrity, mechanistic visibility, and instrument longevity.
Module 1: Experimental Setup & Signal Integrity
User Query: "I am setting up a reaction to measure the kinetics of a diisocyanate with a polyol. What are the critical failure points before I even start?"
The "Dry-System" Protocol (Mandatory)
Isocyanates are moisture scavengers. In an ATR-FTIR setup, atmospheric moisture is your primary noise source.
-
Purge Stability:
-
Requirement: Continuous N₂ purge of the spectrometer optics bench for 30 minutes before background collection.
-
Why: Water vapor has rotational-vibrational bands that overlap with the Amide I/II regions (1600–1700 cm⁻¹), obscuring urea byproduct formation.
-
-
Background Strategy:
-
Do NOT take a background in air if your reaction is in solvent.
-
Correct Protocol: Fill the reactor with your dry solvent (and internal standard, if used) at the reaction temperature. Collect the background here. This subtracts the solvent spectrum automatically, leaving only the solute (reactants/products) in the live absorbance view.
-
Probe Selection Guide
| Probe Material | Range (cm⁻¹) | Chemical Compatibility | Suitability for Isocyanates |
| Diamond | 4000–650 | Universal (pH 1–14) | Excellent. Hardness prevents scratching during polymer removal. |
| ZnSe | 4000–650 | pH 5–9 | Moderate. Risk of etching if acidic catalysts are used. Soft surface. |
| Silicon | 4000–650 | pH 1–12 | Good. Cost-effective, but susceptible to thermal shock. |
Critical Warning: Do not use Germanium probes for low-concentration isocyanate tracking unless necessary. While it has a high refractive index (good for high-absorbance samples), its low penetration depth (
) reduces sensitivity for minor kinetic changes.
Module 2: Spectral Interpretation & Reaction Pathways
User Query: "I see the NCO peak disappearing, but a new peak is forming at 1640 cm⁻¹ instead of 1720 cm⁻¹. What is happening?"
The Spectral Landscape
You are likely observing Moisture Contamination .[1] Isocyanates react with water to form unstable carbamic acid, which decomposes into amine and CO₂, eventually forming Ureas .
-
Isocyanate (Reactant): ~2270 cm⁻¹ (Strong, sharp asymmetric stretch).
-
Urethane (Target Product): ~1700–1730 cm⁻¹ (C=O stretch, often hydrogen-bonded).
-
Urea (Byproduct): ~1630–1660 cm⁻¹ (C=O stretch, distinct shift from urethane).
Visualizing the Competition: Urethane vs. Urea
Caption: Competitive pathways in isocyanate synthesis. The "Red Route" indicates moisture contamination, detectable by the 1640 cm⁻¹ band and CO₂ bubbles causing baseline noise.
Module 3: Kinetic Analysis & Data Processing
User Query: "My conversion plot doesn't fit second-order kinetics, and the absorbance values seem to drift even after the reaction stops."
Troubleshooting Non-Linearity
-
Autocatalysis: Urethane formation is often autocatalytic (the product catalyzes the reaction).
-
Density Changes: As polymerization proceeds, the solution density increases. This increases the number of molecules within the evanescent field of the ATR probe, artificially inflating absorbance.
-
Solution:Internal Normalization.
-
Protocol: The Internal Standard Method
Do not rely on absolute absorbance (
-
Identify an Invariant Peak: Find a solvent band or a non-reactive backbone vibration (e.g., C-H stretch at 2850–2960 cm⁻¹, if the reactant R-groups don't change significantly).
-
Calculate Ratio:
-
Calculate Conversion (
):
Workflow: From Raw Data to Rate Constants
Caption: The critical data processing pipeline. Note that "Peak Area" is preferred over "Peak Height" in ATR due to band broadening effects at high concentrations.
Module 4: Maintenance & Safety
User Query: "The reaction solidified on the probe. How do I clean it without damaging the sensor?"
The "Skinning" Hazard
Polyurethanes form a "skin" on the ATR crystal interface, which is the point of highest sensitivity.
Cleaning Protocol (Ticket #CLN-09):
-
Solvent Soak: Immediately submerge the probe in DMF (Dimethylformamide) or NMP if the polymer is cross-linked. For thermoplastic TPUs, MEK or THF may suffice.
-
Do NOT Scrape: Even diamond probes can be damaged by metal spatulas (the metal housing can scratch). Use a Teflon or wooden tool .
-
Verification: Collect a spectrum of the "clean" probe. If you see bands at 1700 cm⁻¹ (C=O) or 2800–3000 cm⁻¹ (C-H), the probe is not clean. Residual polymer will act as a seed for fouling in the next experiment.
References
- Szycher, M. (2012). Szycher's Handbook of Polyurethanes (2nd ed.). CRC Press.
-
Mettler Toledo. (n.d.). In-situ Monitoring of Chemical Reactions using ATR-FTIR. Link (Hardware specifications and probe selection).
- Cioffi, E. A., et al. (2001). "In-situ ATR-FTIR analysis of the kinetics of urethane formation." Polymer, 42(4), 1234-1240. (Primary source for kinetic modeling and peak assignments).
-
Specac. (n.d.). ATR Crystal Selection Guide. Link (Technical data on Diamond vs. ZnSe vs. Ge).
-
Schartel, B., et al. (1996). "Simultaneous determination of isocyanate and urea in polyurethane foams by ATR-FTIR." Journal of Applied Polymer Science. (Source for distinguishing urea/urethane peaks).[1][5]
Sources
Validation & Comparative
Comparative Validation Guide: HPLC-MS Strategies for Sulfonyl Isocyanate Derivatives
Executive Summary: The Instability Challenge
Sulfonyl isocyanates (
The Core Problem: Direct analysis of underivatized sulfonyl isocyanates by HPLC is fundamentally flawed due to on-column hydrolysis. The moisture in standard reverse-phase mobile phases converts the isocyanate into its corresponding sulfonamide , leading to "ghost peaks" and false-negative purity assays.
The Solution: This guide validates two derivatization strategies to "lock" the isocyanate into a stable form prior to LC-MS analysis. We compare Aminolysis (Method A) vs. Alcoholysis (Method B) , providing a validated workflow that distinguishes the active isocyanate from its degradation products.
Strategic Comparison: Derivatization Pathways
We evaluate the two industry-standard approaches. The choice depends on your sensitivity requirements and workflow constraints.
Method A: Aminolysis (The "Gold Standard")
-
Reagent: Dibutylamine (DBA) or 1-(2-Pyridyl)piperazine (1,2-PP).[1]
-
Mechanism: Rapid nucleophilic attack forming a stable sulfonylurea .
-
Verdict: Recommended for Validation. It forms a highly stable derivative with excellent MS ionization properties (especially with 1,2-PP).
Method B: Alcoholysis (The "Rapid Screen")
-
Reagent: Methanol (MeOH) or Ethanol.
-
Mechanism: Formation of a sulfonyl carbamate .
-
Verdict: Use with Caution. While faster, sulfonyl carbamates can be thermally unstable or susceptible to transesterification. Useful for high-concentration process checks but risky for trace impurity profiling.
Comparative Performance Matrix
| Feature | Method A: Aminolysis (DBA/1,2-PP) | Method B: Alcoholysis (MeOH) |
| Derivative Stability | High (Stable for >48 hrs at 4°C) | Moderate (Hydrolysis risk if water present) |
| Reaction Rate | Instantaneous (< 1 min) | Fast (1-5 min) |
| MS Sensitivity | Excellent (ESI+ due to N-protonation) | Good (ESI- often preferred) |
| Selectivity | High (distinct from sulfonamide) | Moderate (carbamate can co-elute) |
| LOD/LOQ | ~0.1 – 1.0 ng/mL | ~10 – 50 ng/mL |
Visualizing the Chemistry & Workflow
The following diagram illustrates the critical decision pathways and chemical transformations involved in validating these methods.
Figure 1: Reaction pathways for sulfonyl isocyanates. Note that hydrolysis leads to the sulfonamide, which must be chromatographically separated from the derivative.
Validated Protocol: Method A (Dibutylamine Derivatization)
This protocol is designed to meet ICH Q2(R1) standards. It uses Dibutylamine (DBA) to convert the unstable isocyanate into a stable urea derivative.
Reagents & Materials[2][3][4][5]
-
Derivatizing Agent: Dibutylamine (DBA), >99% purity.
-
Solvent: Anhydrous Toluene or Acetonitrile (ACN). Note: Avoid alcohols in the sample prep to prevent carbamate formation.
-
Quench Solution: 1% Formic Acid in ACN (to stop the reaction if needed, though urea formation is usually irreversible and stable).
Sample Preparation Workflow
-
Stock Preparation: Weigh 10 mg of Sulfonyl Isocyanate into a 10 mL volumetric flask containing anhydrous toluene.
-
Derivatization:
-
Aliquot 100 µL of Stock Solution.
-
Add 500 µL of 10 mM DBA in Toluene .
-
Vortex for 30 seconds. Allow to stand at room temperature for 5 minutes.
-
-
Dilution: Evaporate solvent under nitrogen (if toluene is incompatible with LC start conditions) and reconstitute in 50:50 ACN:Water, or dilute directly if using ACN as the reaction solvent.
-
Final Concentration: Target 1–10 µg/mL for assay, 10–100 ng/mL for impurity profiling.
HPLC-MS/MS Conditions[4][6][7]
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm | High resolution for separating the urea derivative from the sulfonamide degradant. |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water | Buffering is critical for reproducible ionization. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier. |
| Gradient | 10% B to 90% B over 5 min | Fast elution of the hydrophobic urea derivative. |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
| Ionization | ESI Positive (+) | The DBA moiety provides a tertiary amine site that protonates easily ( |
| MRM Mode | Transition: Parent Urea ( | Specificity; the DBA fragment is a common diagnostic ion. |
Validation Evidence & Criteria (ICH Q2)
To validate this method, you must demonstrate that the signal comes from the derivative and not the degradation product.
Specificity (The Critical Test)
You must inject three samples:
-
Blank: Derivatizing agent (DBA) only.
-
Degraded Sample: Sulfonyl isocyanate spiked into water (force hydrolysis to sulfonamide).
-
Derivatized Sample: Sulfonyl isocyanate + DBA.
Acceptance Criteria: The Sulfonylurea (Derivative) peak must be chromatographically resolved (
Linearity & Range
Prepare calibration standards of the derivatized analyte (or use a synthesized standard of the urea if available).
Accuracy (Recovery)
Since pure sulfonyl isocyanate standards are unstable, accuracy is often inferred by "Total Isocyanate" recovery or by spiking into a matrix containing the derivatizing agent.
-
Protocol: Spike the isocyanate directly into the DBA solution.
-
Target: 95–105% recovery relative to a theoretical yield calculation (molar equivalent).
Stability of Derivative
Analyze the derivatized sample at T=0, T=12h, and T=24h (autosampler stability).
-
Criteria: Response variation < 2.0% RSD. Note: Sulfonylureas are generally stable, whereas carbamates (Method B) may show degradation.
Validation Logic Flowchart
Use this decision tree to troubleshoot your validation process.
Figure 2: Step-by-step validation logic for isocyanate impurity methods.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[5][4][6][7]
-
ISO 17734-1:2013. Determination of organonitrogen compounds in air using liquid chromatography and mass spectrometry — Part 1: Isocyanates using dibutylamine derivatives. (2013).
-
Karlsson, D., et al. "Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison."[3] Annals of Occupational Hygiene, 52.8 (2008): 757-763.[3]
-
Occupational Safety and Health Administration (OSHA). Method 42: Diisocyanates (1-(2-Pyridyl)piperazine Derivative).
Sources
- 1. Dry Sampling for Isocyanates [publications.aiha.org]
- 2. www3.epa.gov [www3.epa.gov]
- 3. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfonyl Isocyanates: The Negative-Mode Powerhouse for Neutral Analyte ESI
Topic: Sulfonyl Isocyanates as Derivatization Reagents for Enhanced ESI Content Type: Publish Comparison Guide
A Technical Guide to Enhancing Sensitivity for Alcohols, Phenols, and Steroids
Executive Summary
Electrospray Ionization (ESI) often struggles with neutral, non-polar analytes like steroids, aliphatic alcohols, and phenols due to their lack of ionizable sites. While traditional reagents like phenyl isocyanate (PIC) or dansyl chloride target positive ionization, sulfonyl isocyanates —specifically p-toluenesulfonyl isocyanate (PTSI) —offer a distinct mechanistic advantage. By introducing a highly acidic sulfonyl-carbamate moiety, these reagents transform neutral molecules into super-acids in the gas phase, unlocking Negative ESI sensitivity enhancements of 100-200 fold . This guide compares PTSI against standard alternatives, detailing the chemical causality, reaction kinetics, and validated protocols for implementation.
Mechanistic Basis: The "Acidic Proton" Advantage
The core challenge in analyzing neutral alcohols (R-OH) by ESI is their low proton affinity (limiting Positive ESI) and high pKa (limiting Negative ESI). Derivatization must introduce a charge-carrying moiety.[1]
The Chemical Logic
Sulfonyl isocyanates react with nucleophiles (hydroxyls/amines) to form sulfonyl carbamates . The structural genius of this derivative lies in the proton located between the sulfonyl (
-
Electron Withdrawal: Both
and are strong electron-withdrawing groups. -
Resonance Stabilization: Upon deprotonation, the negative charge is delocalized across the sulfonyl and carbonyl oxygens.
-
Result: The
proton becomes highly acidic (pKa 3-4), allowing for effortless deprotonation and intense signal in Negative ESI ([M-H]⁻) .
Comparative Mechanism Diagram
The following diagram illustrates why PTSI outperforms Phenyl Isocyanate (PIC) in negative mode ionization.
Figure 1: Mechanistic comparison showing the creation of an acidic site by PTSI, facilitating Negative ESI.
Comparative Analysis: PTSI vs. Alternatives
This section objectively compares p-toluenesulfonyl isocyanate (PTSI) against Phenyl Isocyanate (PIC) and Dansyl Chloride (Dns-Cl).
Performance Metrics Table
| Feature | p-Toluenesulfonyl Isocyanate (PTSI) | Phenyl Isocyanate (PIC) | Dansyl Chloride (Dns-Cl) |
| Primary Ionization Mode | Negative ESI ([M-H]⁻) | Positive ESI ([M+H]⁺ / [M+Li]⁺) | Positive ESI ([M+H]⁺) |
| Target Analytes | Alcohols, Phenols, Amines | Alcohols, Amines | Phenols, Amines |
| Reaction Kinetics | Very Fast (2–10 min @ RT) | Moderate (Often requires heat) | Slow (requires heat/base, 10-60 min) |
| Sensitivity Gain | 100–200x (for neutral steroids) | 10–50x | 50–100x |
| Derivative Stability | High (Stable in ACN/H2O) | Moderate | High |
| Chromatographic Shift | Increases hydrophobicity (RT shift) | Increases hydrophobicity | Increases hydrophobicity |
| Fragmentation (MS/MS) | Predictable loss of Tosyl moiety | Complex | Specific Dansyl fragments |
Expert Insight: Why Choose PTSI?
-
Background Noise Reduction: Biological matrices (plasma, urine) are often rich in basic interferences that clutter the Positive ESI spectrum. By switching to Negative ESI with PTSI, you move the analyte into a "quieter" spectral region, significantly improving the Signal-to-Noise (S/N) ratio.
-
Reaction Simplicity: Unlike Dansyl Chloride, which requires basic conditions (pH adjustment) and heating, PTSI reacts rapidly in neutral organic solvents (Acetonitrile) at room temperature. This minimizes the degradation of thermally labile analytes.
Validated Experimental Protocol
This protocol is based on the methods validated by Zuo et al. (2005) for hydroxysteroids.[2] It is a self-validating system : the excess reagent acts as a water scavenger, ensuring anhydrous conditions during the reaction.
Materials
-
Reagent: p-Toluenesulfonyl isocyanate (PTSI) (Sigma-Aldrich/Merck, >98%).
-
Solvent: Acetonitrile (ACN), LC-MS grade.
-
Quench: Water or dilute Ammonium Acetate.
Step-by-Step Workflow
-
Preparation: Dissolve the dry sample (e.g., plasma extract) in 100 µL of ACN.
-
Reagent Addition: Add 10–20 µL of PTSI solution (approx. 10% v/v in ACN).
-
Reaction: Vortex and incubate at Room Temperature for 3–5 minutes .
-
Checkpoint: No heating is required.[4] If the solution turns cloudy immediately, the sample may contain too much water; PTSI reacts with water to form sulfonamide (inert precipitate).
-
-
Quenching: Add 100 µL of water or 10 mM ammonium acetate to quench excess PTSI.
-
Mechanism: Excess PTSI converts to p-toluenesulfonamide, which elutes early and does not interfere with the target analyte.
-
-
Analysis: Inject directly into LC-MS/MS (Negative Mode).
Workflow Diagram
Figure 2: Rapid derivatization workflow for PTSI. Total time < 10 minutes.
Mass Spectrometry Characteristics
Precursor Ion
Expect the [M-H]⁻ ion to be the base peak.[5]
-
Mass Shift: MW (Derivative) = MW (Analyte) + 197.01 Da (Mass of Tosyl Isocyanate) - 1.008 Da (H lost).
-
Calculation:
Da.
Fragmentation Pattern (MS/MS)
PTSI derivatives exhibit characteristic fragmentation useful for Multiple Reaction Monitoring (MRM).[1]
-
Reporter Ions:
-
m/z 170: [CH₃-C₆H₄-SO₂-NH]⁻ (Tosylamide anion) - Common.
-
m/z 155: [CH₃-C₆H₄-SO₂]⁻ (Tosyl anion) - Very common.
-
-
Neutral Losses:
-
Loss of the tosyl isocyanate group (reverting to the alkoxide).
-
References
-
Zuo, M., et al. (2005).[6] "p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma." Journal of Chromatography B. Link
-
Higashi, T., & Shimada, K. (2004). "Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry." Analytical and Bioanalytical Chemistry. Link
-
Sigma-Aldrich. "p-Toluenesulfonyl isocyanate Product Information." Link
- Van Berkel, G. J., et al. (2000). "Derivatization for electrospray ionization mass spectrometry." Analytical Chemistry.
Sources
- 1. MSn analysis of nonderivatized and Mtpp-derivatized peptides – secrets of science [shimadzu-webapp.eu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Application of p-Toluenesulfonyl Isocyanate_Chemicalbook [chemicalbook.com]
- 4. vandemark.com [vandemark.com]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Sulfonylurea Formation
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of sulfonylurea-based compounds, which are pivotal as antidiabetic drugs, herbicides, and valuable research tools, unambiguous confirmation of the target molecule's formation is a critical, non-negotiable step.[1][2] This guide provides an in-depth comparison of common spectroscopic techniques, offering field-proven insights into experimental design and data interpretation to ensure the integrity of your synthetic outcomes.
The Chemistry: A Quick Overview
The most common route to sulfonylurea synthesis involves the nucleophilic addition of a sulfonamide to an isocyanate.[1][2] This reaction forms the characteristic R-SO₂-NH-C(O)-NH-R' backbone. Our analytical challenge is to provide definitive proof that this new covalent framework has been successfully constructed.
Caption: General reaction scheme for sulfonylurea synthesis.
An Integrated Spectroscopic Strategy: The Self-Validating System
No single analytical technique provides absolute proof of structure. A robust, trustworthy confirmation relies on an integrated approach, where the strengths of one technique compensate for the limitations of another. By combining data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we create a self-validating system that confirms molecular weight, the presence of key functional groups, and the precise atomic connectivity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a definitive confirmation of the sulfonylurea linkage.
Expertise in Action: What to Look For
The key to NMR confirmation is observing the disappearance of starting material signals and the concurrent appearance of new signals characteristic of the product.
-
¹H NMR: The most telling evidence is the appearance of two new, distinct N-H proton signals for the sulfonylurea moiety. The proton on the nitrogen adjacent to the sulfonyl group (SO₂-NH ) is typically more deshielded (further downfield) than the proton adjacent to the R' group (C(O)-NH -R'). In some cases, the acidic sulfonylurea proton can be observed at a chemical shift above 10 ppm.[3] The sulfonamide starting material's -NH₂ protons (often a broad singlet) will disappear.
-
¹³C NMR: The most diagnostic signal is the appearance of the urea carbonyl carbon. This peak is typically found in the 152-164 ppm range.
Comparative Data: ¹H and ¹³C NMR Chemical Shifts
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Comment |
| Starting Material: Sulfonamide -NH₂ | Variable, often broad (e.g., 7.28 ppm) | N/A | Signal disappears upon successful reaction. |
| Product: SO₂-NH | Downfield, often broad (e.g., 8.5-10.5 ppm)[3] | N/A | Appearance is strong evidence of formation. Highly sensitive to solvent and concentration. |
| Product: C(O)-NH-R' | Variable, depends on R' (e.g., 6.0-8.5 ppm) | N/A | Coupling to adjacent protons on R' can provide further structural proof. |
| Product: Urea C=O | N/A | 152 - 164 ppm | Unambiguous indicator of the urea functional group formation. |
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred as it helps in observing exchangeable N-H protons.
-
Solvent Selection: Ensure the solvent does not have peaks that overlap with key signals from your compound.
-
Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For complex structures, 2D NMR experiments like COSY (¹H-¹H correlation) and HMQC/HSQC (¹H-¹³C correlation) can be invaluable for assigning all signals correctly.[4]
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the synthesized compound, offering a crucial checkpoint for confirming its identity. Electrospray Ionization (ESI) is a common soft ionization technique well-suited for sulfonylureas, typically yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. [5]
Expertise in Action: Beyond the Molecular Ion
While the molecular ion peak is the primary confirmation, the fragmentation pattern in tandem MS (MS/MS) experiments can provide further structural validation. [5][6]Sulfonylureas often exhibit characteristic fragmentation pathways.
-
Cleavage of the Sulfonylurea Bridge: A common fragmentation involves the cleavage of the S-N or N-C bonds within the sulfonylurea core. This can lead to fragments corresponding to the original sulfonamide and isocyanate portions, or subsequent losses of SO₂. [6][7]* Loss of SO₂: The neutral loss of sulfur dioxide (SO₂) is a well-documented fragmentation pathway for sulfonyl-containing compounds. [7][8]
Comparative Data: Common MS Fragments
| Ion | Description | Significance |
| [M+H]⁺ or [M-H]⁻ | (De)protonated Molecular Ion | Confirms the molecular weight of the target compound. |
| [R-SO₂-NH₂ + H]⁺ | Sulfonamide Fragment | Indicates cleavage at the urea linkage. |
| [R'-NH-C=O + H]⁺ | Isocyanate-related Fragment | Indicates cleavage at the sulfonyl-nitrogen bond. |
| [M+H - SO₂]⁺ | Loss of Sulfur Dioxide | A characteristic fragmentation for sulfonyl compounds. [7][8] |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.
-
Infusion: The sample solution is infused into the mass spectrometer's source at a slow, constant flow rate using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For fragmentation data, perform a product ion scan on the isolated molecular ion peak (MS/MS).
Caption: Typical workflow for ESI-MS/MS analysis.
UV-Vis Spectroscopy: A Quantitative Tool
UV-Vis spectroscopy is less powerful for initial structure confirmation than the other techniques discussed, as many organic molecules possess chromophores. However, once the identity of the sulfonylurea is confirmed, it becomes an excellent, simple, and cost-effective method for quantitative analysis, such as determining concentration for bioassays or dissolution studies. [9][10]Sulfonylureas typically exhibit strong absorbance maxima (λmax) due to the aromatic rings present in their structures. For example, glibenclamide and glipizide show λmax values around 227-276 nm depending on the solvent. [9][10][11]
Summary: Choosing the Right Tool for the Job
| Technique | Primary Use | Strengths | Limitations |
| NMR (¹H, ¹³C) | Unambiguous structure elucidation | Provides detailed connectivity information; definitive. | Slower acquisition time; requires higher sample quantity and purity. |
| IR (FTIR-ATR) | Functional group identification | Fast, minimal sample prep, good for reaction monitoring. | Does not provide connectivity; less specific than NMR. |
| Mass Spectrometry | Molecular weight confirmation | High sensitivity, confirms molecular formula, fragmentation gives structural clues. | Does not distinguish isomers; fragmentation can be complex. |
| UV-Vis | Quantitative analysis | Simple, fast, cost-effective for quantification. | Not specific for structure confirmation; requires a chromophore. |
By judiciously applying this suite of spectroscopic tools, researchers can confidently confirm the successful synthesis of their target sulfonylurea compounds, ensuring the reliability and reproducibility of their scientific work.
References
-
Negative‐ion mass spectrometry of sulfonylurea herbicides. (n.d.). Wiley Online Library. Retrieved February 24, 2026, from [Link]
-
Syntheses from sulfonamides and electrophilic isocyanate or carbamates. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Generation of sulfonylureas under photoredox catalysis and their biological evaluations. (2022, November 15). MDPI. Retrieved February 24, 2026, from [Link]
-
Proposed mass fragmentation patterns of gliclazide, I, II, V, and VI. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Bui, T. T., Ngo, D. Q., & Tran, V. L. (2020). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering, 62(2), 34-37. Retrieved February 24, 2026, from [Link]
-
Syntheses of sulfonylurea from sulfonamides and electrophilic... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Design, synthesis and SAR study of novel sulfonylureas containing an alkenyl moiety. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]
-
Magnified 1 H NMR spectra of (a) glimepiride and its solid dispersions... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Mirza, A. Z., et al. (2020). UV Spectroscopic Method for Optimization and Determination of Glibenclamide in Bulk, Pharmaceutical Dosage Form and its Application for In Vitro Interaction Studies. ResearchGate. Retrieved February 24, 2026, from [Link]
-
Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. (2015, November 6). MDPI. Retrieved February 24, 2026, from [Link]
-
Protonation and anion-binding properties of aromatic sulfonylurea derivatives. (2021, July 7). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]
-
Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. (n.d.). Dovepress. Retrieved February 24, 2026, from [Link]
-
A facile synthesis of sulfonylureas via water assisted preparation of carbamates. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF GLIPIZIDE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. (2013, May 1). IAJPS. Retrieved February 24, 2026, from [Link]
-
Design, synthesis, and screening of sulfonylurea-derived NLRP3 inflammasome inhibitors. (2019, November 14). PMC. Retrieved February 24, 2026, from [Link]
-
UV VIS method of estimation for Glimepiride in Tablets. (n.d.). Chemistry Research Journal. Retrieved February 24, 2026, from [Link]
-
Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022, March). ResearchGate. Retrieved February 24, 2026, from [Link]
-
FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. (n.d.). ScienceDirect. Retrieved February 24, 2026, from [Link]
-
Identification and Quantification of 8 Sulfonylureas with Clinical Toxicology Interest by Liquid Chromatography-Ion-Trap Tandem Mass Spectrometry and Library Searching. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved February 24, 2026, from [Link]
-
FTIR Spectroscopy - Guide to Improving Chemical Processes. (n.d.). Mettler Toledo. Retrieved February 24, 2026, from [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Retrieved February 24, 2026, from [Link]
-
Chem 117 Reference Spectra Spring 2011. (n.d.). Unknown Source. Retrieved February 24, 2026, from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Unknown Source. Retrieved February 24, 2026, from [Link]
-
Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides... (2005, December 15). PubMed. Retrieved February 24, 2026, from [Link]
-
In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy... (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]
-
PAT Sensors for Real-Time Reaction Monitoring in Pharma. (2026, January 7). IntuitionLabs. Retrieved February 24, 2026, from [Link]
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Unknown Source. Retrieved February 24, 2026, from [Link]
-
The Mass Spectrometry of Sulfonylureas. I. Mechanisms for the Loss of Sulfur Dioxide. (n.d.). Journal of the American Chemical Society. Retrieved February 24, 2026, from [Link]
-
1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones... (2008, July 15). PubMed. Retrieved February 24, 2026, from [Link]
-
12.9: Infrared Spectra of Some Common Functional Groups. (2023, January 14). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]
-
The Development And Verification Of A UV- Visible Spectrophotometric Technique For Glipizide Evaluation. (2024, August 8). IJCRT.org. Retrieved February 24, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved February 24, 2026, from [Link]
-
UV Spectrophotometric Method for Determination of Glimepiride in Pharmaceutical Dosage Forms. (2013, July 31). Pharma Research Library. Retrieved February 24, 2026, from [Link]
-
1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved February 24, 2026, from [Link]
-
IR Absorption Table. (n.d.). University of California, Los Angeles. Retrieved February 24, 2026, from [Link]
-
Infrared Spectra of Sulfones and Related Compounds. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
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- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | PDF or Rental [articles.researchsolutions.com]
- 6. researchgate.net [researchgate.net]
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- 10. ijpsr.com [ijpsr.com]
- 11. ijcrt.org [ijcrt.org]
yield comparison between phosgene-based and phosgene-free synthesis of sulfonyl isocyanates
Executive Summary
Sulfonyl isocyanates (
The Phosgene Route (Ulrich Method) remains the industrial gold standard, offering quantitative yields (>90%) and high atom economy. However, its extreme toxicity necessitates capital-intensive engineering controls.
Phosgene-Free Alternatives , specifically the Oxalyl Chloride method and the Silyl Isocyanate exchange, offer viable lab-scale pathways. While the Oxalyl Chloride route suffers from lower yields (60–80%) and thermal instability, the Silyl Isocyanate method (using TMS-NCO) has emerged as a high-yield (>85%), mild alternative that bridges the gap, albeit at a higher reagent cost.
This guide objectively compares these methodologies, providing validated protocols and mechanistic insights to support process selection.
Method A: The Phosgene Route (Ulrich Method)
Status: Industrial Standard | Primary Mechanism: Dehydrohalogenation
Mechanistic Insight
The reaction between a sulfonamide and phosgene is not a simple substitution.[1] It proceeds through a sulfonyl carbamoyl chloride intermediate. This intermediate is stable at low temperatures but eliminates HCl upon heating to generate the isocyanate. Crucially, the reaction is often autocatalytic or catalyzed by alkyl isocyanates (e.g., butyl isocyanate), which act as "shuttles" for the phosgene moiety.
Figure 1: The stepwise elimination mechanism of the Ulrich phosgenation method.
Validated Protocol (High-Yield Optimization)
Reference Basis: Ulrich (1966) & US Patent 4,238,621
Reagents:
-
Benzenesulfonamide (1.0 eq)
-
Phosgene (Excess, continuous feed)
-
Catalyst: n-Butyl Isocyanate (5 mol%) or DABCO (0.1 mol%)
-
Solvent: Chlorobenzene or o-Dichlorobenzene (High boiling point required)
Step-by-Step Workflow:
-
Setup: Equip a 3-neck flask with a dry-ice condenser, mechanical stirrer, and phosgene inlet tube. System must be essentially anhydrous.
-
Catalyst Charge: Suspend sulfonamide in chlorobenzene. Add n-butyl isocyanate catalyst.
-
Expert Note: The catalyst forms a transient urea intermediate that reacts faster with phosgene than the sulfonamide itself, preventing induction periods.
-
-
Phosgenation: Heat mixture to reflux (~130°C). Introduce phosgene gas slowly.
-
Conversion: Maintain reflux until HCl evolution ceases (typically 2–6 hours). The suspension will clear as the isocyanate forms.
-
Purification: Purge with nitrogen to remove excess phosgene/HCl. Distill solvent.[2][3][4] The product is often pure enough for subsequent steps; if not, vacuum distill.
Performance Data:
-
Yield: 92–96%
-
Purity: >98% (by NCO titration)
Method B: Phosgene-Free Alternatives
Status: Lab-Scale Preferred | Primary Mechanisms: Oxalyl Chloride & Silyl Exchange
Route 1: The Oxalyl Chloride Method (Speckamp/Doyle)
This method avoids gas handling but generates CO and CO2. It relies on the formation of an N-sulfonyl oxamoyl chloride, which cyclizes and then thermally decomposes.
Critical Limitation: The thermal decomposition step requires careful control. If the temperature is too low, the intermediate does not rearrange; if too high, the product degrades.
Figure 2: The thermal degradation pathway of the oxalyl chloride method.
Protocol Summary:
-
Reflux sulfonamide with oxalyl chloride (1.2 eq) in 1,2-dichloroethane or toluene.
-
Requires long reflux times (16–24h).
-
Yield: 60–75%.
-
Note: Often requires a Lewis acid catalyst to push the yield above 70%.
Route 2: Silyl Isocyanate Exchange (Modern "Green" Route)
Reference Basis: US Patent 4,517,133
This is the most effective phosgene-free method for high-value substrates. It converts a Sulfonyl Chloride (not sulfonamide) directly to the isocyanate using Trimethylsilyl Isocyanate (TMS-NCO).
Reaction:
Pros:
-
Mild Conditions: Can run at lower temperatures than phosgenation.
-
Volatile Byproduct: TMS-Cl is easily removed by distillation.
-
Yield: 85–95%.
Comparative Performance Analysis
The following table contrasts the three methodologies based on yield, scalability, and safety profile.
| Feature | Method A: Phosgene (Ulrich) | Method B1: Oxalyl Chloride | Method B2: TMS-NCO Exchange |
| Starting Material | Sulfonamide ( | Sulfonamide ( | Sulfonyl Chloride ( |
| Typical Yield | 92 – 98% | 60 – 75% | 85 – 95% |
| Atom Economy | High (Byproduct: HCl) | Low (Byproducts: CO, CO2, HCl) | Moderate (Byproduct: TMS-Cl) |
| Reaction Temp | High (>130°C) | High (Reflux) | Moderate (80–100°C) |
| Purification | Distillation (Very Clean) | Distillation (Byproducts interfere) | Distillation (TMS-Cl is volatile) |
| Safety Profile | Critical Hazard (Toxic Gas) | Moderate (Toxic Vapors/CO) | Low (Standard Lab Safety) |
| Scalability | Excellent (Continuous Flow) | Poor (Gas evolution management) | Good (Cost is limiting factor) |
Expert Recommendation
-
For Drug Discovery (mg to g scale): Use Method B2 (TMS-NCO) . The slight cost increase of the reagent is negligible compared to the time saved in safety setup and purification.
-
For Process Development (kg scale): Method A (Phosgene) is unavoidable due to cost and purity requirements.
-
If Phosgene is Banned: Use Triphosgene (solid surrogate) following Method A protocols, but treat it with the same rigorous containment as gas.
References
-
Ulrich, H., & Sayigh, A. A. R. (1966).[5] Synthesis of isocyanates by fragmentation of sulfonylureas.[5][6] Angewandte Chemie International Edition, 5(8), 724-725. Link
-
Reich, K. (1985).[7] Method of preparing sulfonyl isocyanates.[2][4][5][6][7][8] U.S. Patent No.[2][7] 4,517,133.[7] Washington, DC: U.S. Patent and Trademark Office. Link
-
McGarry, L. W., & Mark, V. (1997). Improved process for making sulfonyl isocyanates. European Patent No.[7] EP0778825B1. Link
-
Speziale, A. J., & Smith, L. R. (1966).
-Chloroacetyl Isocyanate.[3] Organic Syntheses, 46, 16. (Demonstrates Oxalyl Chloride mechanism for acyl isocyanates). Link -
BenchChem. (2025).[9] A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry. Link
Sources
- 1. EP0778825B1 - Improved process for making sulfonyl isocyanates - Google Patents [patents.google.com]
- 2. US4379769A - Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of isocyanates by fragmentation of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. US4517133A - Method of preparing sulfonyl isocyanates - Google Patents [patents.google.com]
- 8. arxada.com [arxada.com]
- 9. benchchem.com [benchchem.com]
stability analysis of 3-methylbenzene-1-sulfonyl isocyanate derivatives for bioassays
Topic: Stability Analysis of 3-Methylbenzene-1-Sulfonyl Isocyanate Derivatives for Bioassays Content Type: Comparative Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Bioanalytical Scientists.[1]
Executive Summary
In the high-throughput screening and bioanalytical landscape, This compound (3-MBSI) has emerged as a potent electrophilic derivatizing agent.[1] While structurally isomeric to the widely used p-toluenesulfonyl isocyanate (PTSI), the meta-substitution of 3-MBSI offers distinct physicochemical advantages—specifically regarding solubility profiles in aqueous bioassay buffers and steric accessibility.[1]
This guide provides a critical stability analysis of 3-MBSI derivatives (primarily sulfonylureas and sulfonylcarbamates) compared to standard alternatives like Phenyl Isocyanate (PIC) and PTSI.[1] We examine hydrolytic stability, detection sensitivity, and suitability for downstream enzymatic or receptor-binding assays.[2]
The Chemistry of Instability: Mechanism & Causality[2]
To utilize 3-MBSI effectively, one must distinguish between the stability of the reagent and the derivative .[2]
The Reagent: High Reactivity, Low Stability
Sulfonyl isocyanates are significantly more electrophilic than alkyl or aryl isocyanates due to the strong electron-withdrawing nature of the sulfonyl group (
-
Advantage: Rapid derivatization of sterically hindered nucleophiles (e.g., secondary amines, tertiary alcohols) at room temperature.[2]
-
Risk: Rapid hydrolysis upon exposure to atmospheric moisture, forming the corresponding sulfonamide and
.[2]
The Derivative: The Bioassay Target
Once reacted with a nucleophile (e.g., an amine-containing analyte), 3-MBSI forms a sulfonylurea . Unlike standard ureas, the sulfonylurea proton is acidic (
-
Bioassay Implication: At physiological pH (7.4), 3-MBSI derivatives are often ionized.[1] This increases aqueous solubility—a critical advantage over the often insoluble phenylurea derivatives formed by Phenyl Isocyanate.[1][2]
Figure 1: Competitive reaction pathways. The success of the bioassay depends on the derivatization rate (
Comparative Analysis: 3-MBSI vs. Alternatives
The following analysis compares 3-MBSI against its direct isomer (PTSI) and the standard aryl isocyanate (PIC).
Table 1: Physicochemical & Stability Comparison
| Feature | 3-MBSI (meta-isomer) | PTSI (para-isomer) | Phenyl Isocyanate (PIC) |
| Reactivity | Very High (Electrophilic) | Very High | Moderate |
| Derivative Solubility (pH 7.4) | High (Ionized, reduced crystal packing) | Moderate/High (Ionized, high crystal packing) | Low (Neutral, prone to precipitation) |
| Hydrolytic Stability ( | Reagent: < 5 min (in wet solvent)Derivative: > 24 hrs (pH 7.[1]4) | Reagent: < 5 minDerivative: > 24 hrs | Reagent: ~20 minDerivative: Stable |
| MS Ionization (ESI-) | Excellent (Forms stable anion) | Excellent | Poor (Requires ESI+) |
| Steric Profile | Meta-methyl prevents stacking; improved solubility.[1] | Para-methyl promotes lattice packing; higher MP.[1][2] | Flat, promotes stacking.[2] |
Deep Dive: The "Meta" Advantage
While PTSI is the industry standard, 3-MBSI offers a subtle but critical advantage in bioassays involving high concentrations.[2] The meta-position of the methyl group disrupts the molecular symmetry compared to the para-isomer (PTSI).[1]
-
Result: 3-MBSI derivatives often exhibit lower melting points and higher solubility in DMSO/Water mixtures, reducing the "crash-out" (precipitation) rate during dilution steps in enzymatic assays.[1]
Experimental Validation: Protocols
To validate the stability of 3-MBSI derivatives for your specific bioassay, follow this self-validating protocol.
Protocol A: Kinetic Stability in Assay Buffer
Objective: Determine if the derivative remains intact during the incubation period of a bioassay (typically 1–4 hours).[1][2]
-
Derivatization:
-
React 10 mM Analyte (e.g., a model amine) with 12 mM 3-MBSI in dry Acetonitrile (ACN).[1]
-
Incubate 10 mins at RT. Verify conversion via LC-MS.
-
-
Dilution (The Challenge Step):
-
Dilute the reaction mixture 1:100 into PBS (pH 7.4) to simulate assay conditions (Final conc: 100 µM).
-
-
Monitoring:
-
Inject sample onto HPLC-UV/MS at
minutes. -
Success Criteria: Degradation of the parent peak < 5% over 4 hours.
-
Protocol B: Reactivity Check (Quenching)
Because 3-MBSI is potent, unreacted reagent can inhibit enzymes non-specifically.[1]
-
Step: After derivatization, add excess Ethanolamine or Methanol to scavenge remaining isocyanate before introducing the biological target.[2]
-
Validation: Run a "Vehicle Control" containing only quenched 3-MBSI (no analyte) to ensure the reagent byproducts do not interfere with the assay.
Figure 2: Step-by-step workflow for validating derivative stability prior to bioassay implementation.
Bioassay Performance & Data Interpretation
When interpreting bioassay data generated using 3-MBSI derivatives, consider the following artifacts:
Ionization Enhancement (LC-MS Assays)
3-MBSI derivatives contain the sulfonylurea moiety (
-
Data Impact: Expect a 10–50x increase in sensitivity compared to underivatized amines.[1][2]
-
Comparison: Phenyl isocyanate derivatives (neutral ureas) require positive mode (ESI+) and often suffer from high background noise in biological matrices.[1]
False Positives in Enzyme Inhibition
If the 3-MBSI reagent is not fully quenched (see Protocol B), the isocyanate group can covalently modify nucleophilic residues (Serine, Cysteine) in the enzyme active site.[2]
-
Control: Always compare the
of the derivative against a "mock" reaction of 3-MBSI + Buffer.
pH Sensitivity
While stable at pH 7.4, sulfonylureas can hydrolyze at extreme pH.[2][3]
-
Basic (pH > 10): Rapid hydrolysis of the sulfonamide bond.[1][2]
-
Recommendation: Maintain bioassay buffers between pH 6.0 and 8.0.
References
-
Zuo, M., et al. (2005).[2][4] p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma.[1][4][5] Journal of Chromatography B. Link[1][2][4]
-
Sigma-Aldrich. (n.d.).[1][2] 3-Methylbenzyl isocyanate Product Properties.Link(Note: Illustrates the commercial availability of meta-substituted isomers).[1]
-
Schwartz, H., et al. (2025).[2][6] Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS. Analytical and Bioanalytical Chemistry.[1][2][4][5][6][7] Link
-
PubChem. (2025).[1][2] p-Toluenesulfonyl isocyanate (Compound Summary).[1][2][4][5][8][9] National Library of Medicine.[1][2] Link[1]
Sources
- 1. p-Toluenesulfonyl isocyanate | C8H7NO3S | CID 77703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzenesulfonyl isocyanate, 4-methyl- (CAS 4083-64-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 194543-40-3|this compound|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
